molecular formula C9H17NO3 B1469724 Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate CAS No. 1384510-52-4

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Cat. No.: B1469724
CAS No.: 1384510-52-4
M. Wt: 187.24 g/mol
InChI Key: RQFPHTMKMAWSNB-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-6-4-9(8(11)13-2)3-5-10-7-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFPHTMKMAWSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Engineering 3,3-Disubstituted Pyrrolidines: Synthesis and Characterization of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pharmacological Relevance

The pyrrolidine ring is a privileged scaffold in modern drug discovery. Specifically, 3,3-disubstituted pyrrolidines provide a sterically demanding, conformationally restricted core that improves metabolic stability and alters the basicity of the amine pharmacophore. Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (Free base CAS: 1384510-52-4[1]; Hydrochloride CAS: 1384427-44-4[2]) is a highly versatile building block. The introduction of the 2-methoxyethyl group at the C3 position provides a flexible hydrogen-bond acceptor, modulating the physicochemical properties of the molecule (LogP ~0.60) and enhancing aqueous solubility without violating Lipinski’s rules[2].

This technical guide details a robust, scalable, and self-validating synthetic route to access this quaternary center via the selective alkylation of a commercially available precursor, followed by rigorous analytical profiling.

Pathway Engineering & Mechanistic Insights

The construction of the quaternary C3 stereocenter requires precise control over enolate geometry and electrophilic trapping. The retrosynthetic strategy relies on the alpha-alkylation of 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate.

SynthesisWorkflow SM 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate Enolate Lithium Enolate Intermediate SM->Enolate LiHMDS, THF -78 °C Alkylated N-Boc-3-(2-methoxyethyl) Intermediate Enolate->Alkylated 1-bromo-2-methoxyethane -78 °C to RT Product Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate Alkylated->Product HCl / Dioxane RT

Synthetic workflow for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

Causality in Reagent Selection
  • Base Selection (LiHMDS vs. LDA): Lithium hexamethyldisilazide (LiHMDS) is selected over Lithium diisopropylamide (LDA) or Sodium hydride (NaH). LiHMDS (pKa ~26) is sufficiently basic to deprotonate the alpha-proton of the ester (pKa ~24) but is sterically hindered, preventing nucleophilic attack on the methyl ester or the N-Boc carbonyl[3][4].

  • Electrophile (1-bromo-2-methoxyethane): The bromide leaving group provides the optimal balance of reactivity and stability for an

    
     displacement at low temperatures, avoiding the need for elevated temperatures that could degrade the lithium enolate.
    
  • Deprotection (HCl in Dioxane): Utilizing anhydrous 4M HCl in dioxane prevents the hydrolysis of the methyl ester, which is a significant risk under aqueous acidic or basic conditions. Furthermore, dioxane poorly solubilizes the resulting amine hydrochloride, driving the reaction to completion via precipitation.

Mechanism A N-Boc Pyrrolidine-3-carboxylate B Deprotonation by LiHMDS (Sterically hindered) A->B C Lithium Enolate Formation (Chelation stabilized) B->C -78 °C, THF D SN2 Attack on 1-bromo-2-methoxyethane C->D E Quaternary Carbon Center Formation (C3) D->E Alkylation

Mechanistic pathway of C3-alkylation via a lithium enolate intermediate.

Table 1: Condition Optimization for C3-Alkylation
BaseSolventTemp (°C)Conversion (%)Rationale / Observation
LDATHF-78 to RT~75%Moderate conversion; competing diisopropylamine nucleophilicity.
NaHDMF0 to RT<10%Poor enolate formation; ester cleavage side reactions observed.
LiHMDS THF -78 to RT >95% Optimal; bulky base selectively deprotonates without side reactions.

Self-Validating Experimental Workflows

Phase 1: Synthesis of 1-tert-butyl 3-methyl 3-(2-methoxyethyl)pyrrolidine-1,3-dicarboxylate
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen inlet.

  • Substrate Dissolution: Charge the flask with 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate (10.0 g, 43.6 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Generation: Add a 1.0 M solution of LiHMDS in THF (52.3 mL, 52.3 mmol) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -70 °C[3].

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow, indicating successful enolate formation.

  • Alkylation: Stir the enolate at -78 °C for 45 minutes. Add 1-bromo-2-methoxyethane (7.27 g, 52.3 mmol) neat, dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3,

      
       stain). The starting material (
      
      
      
      ~0.4) should be completely consumed, replaced by a new, less polar spot (
      
      
      ~0.55).
  • Quench & Workup: Quench the reaction with saturated aqueous

    
     (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the intermediate as a viscous oil.
Phase 2: N-Boc Deprotection to Target Compound
  • Acidic Cleavage: Dissolve the crude intermediate from Phase 1 in anhydrous Dichloromethane (DCM, 50 mL). Cool to 0 °C.

  • Reagent Addition: Slowly add 4M HCl in Dioxane (32.7 mL, 130.8 mmol). Remove the ice bath and stir at room temperature.

    • Self-Validation Check: Vigorous gas evolution (isobutylene and

      
      ) will occur immediately. The cessation of bubbling (typically after 2-3 hours) serves as a physical indicator of reaction completion. Furthermore, as the free amine forms and is protonated, the hydrochloride salt will begin to precipitate as a white solid from the DCM/Dioxane mixture.
      
  • Isolation: Add diethyl ether (50 mL) to fully crash out the product. Filter the suspension through a sintered glass funnel, washing the filter cake with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the resulting white powder under high vacuum at 40 °C for 12 hours to afford Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride[2].

Quantitative Analytical Profiling

To ensure the structural integrity and purity of the synthesized molecule, comprehensive NMR and HPLC profiling is required. The expected characterization data for the hydrochloride salt is summarized below.

Table 2: NMR Assignments (400 MHz, DMSO- )
Shift (ppm)MultiplicityIntegrationStructural Assignment
9.20 - 9.50br s2H

(Hydrochloride salt protons)
3.72s3H-

(Ester methyl)
3.45 - 3.55m2H-

-

- (Methoxyethyl methylene)
3.25s3H-

(Ether methyl)
3.10 - 3.40m4HPyrrolidine ring -

-

- (C2, C5)
1.80 - 2.20m4HPyrrolidine ring -

- (C4) and alkyl chain -

-
Table 3: NMR Assignments (100 MHz, DMSO- )
Shift (ppm)Structural Assignment
173.5C=O (Ester carbonyl)
68.2-

-

- (Methoxyethyl ether carbon)
58.4-

(Ether methyl)
53.1C3 (Quaternary pyrrolidine stereocenter)
52.6-

(Ester methyl)
49.5, 44.2C2, C5 (Pyrrolidine carbons adjacent to Nitrogen)
35.1-

- (Methoxyethyl alkyl chain)
31.8C4 (Pyrrolidine carbon)
Table 4: HPLC Purity Method Parameters
ParameterSpecification
ColumnC18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm (due to lack of strong chromophores)
Expected Retention~4.2 minutes (highly polar compound)

References

  • ChemScene. "1384427-44-4 | Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride". chemscene.com.
  • Advanced ChemBlocks. "methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate 97% - Advanced ChemBlocks". achemblock.com.
  • Google Patents. "WO2025021997A1 - New map4k1 inhibitors". google.com.
  • Google Patents. "WO2021091982A1 - Ras inhibitors". google.com.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots towards highly sp3-rich, functionalized scaffolds to improve clinical success rates, functionalized pyrrolidines have emerged as foundational building blocks. This whitepaper provides an in-depth mechanistic analysis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate , a versatile intermediate utilized in the synthesis of neuroactive compounds and targeted therapeutics. We will explore its dual CAS registry profile, structural implications for medicinal chemistry, and a self-validating protocol for its incorporation into complex active pharmaceutical ingredients (APIs).

Chemical Identity and Quantitative Profiling

In commercial and research settings, this building block is primarily utilized in two forms: the free base ([1]) and the hydrochloride salt ([2]). The selection between these forms is dictated by the specific synthetic requirement; the free base is primed for immediate nucleophilic substitution, whereas the HCl salt offers superior thermodynamic stability and shelf-life for long-term storage ([3]).

Table 1: Physicochemical and Identification Data

PropertyFree Base[1]Hydrochloride Salt[2]
CAS Number 1384510-52-41384427-44-4
Molecular Formula C9H17NO3C9H18ClNO3
Molecular Weight 187.24 g/mol 223.70 g/mol
SMILES String COCCC1(C(=O)OC)CCNC1O=C(C1(CCOC)CNCC1)OC.[H]Cl
Topological Polar Surface Area ~38.3 Ų47.56 Ų
H-Bond Acceptors 34
Typical Purity (Commercial) ≥97%≥98%

Structural Causality in Medicinal Chemistry

As a Senior Application Scientist, I evaluate building blocks not just for their reactive functional groups, but for the conformational space they unlock within a target binding pocket. The architecture of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is highly intentional:

  • The Pyrrolidine Core: Imparts a basic amine center that is typically protonated at physiological pH, enabling critical ionic interactions with target receptor aspartate or glutamate residues.

  • The C3 Quaternary Center: The geminal disubstitution at the C3 position restricts the conformational flexibility of the pyrrolidine ring. This rigidification reduces the entropic penalty upon target binding, a proven thermodynamic strategy for enhancing binding affinity.

  • The Methoxyethyl Side Chain: The ether oxygen acts as a flexible hydrogen-bond acceptor. Furthermore, the methoxyethyl group effectively modulates the overall lipophilicity (LogP), optimizing the molecule's pharmacokinetic profile for blood-brain barrier (BBB) penetration without excessively increasing hydrophobic bulk.

Pharmacophore Core Pyrrolidine Core (Basic Amine) Target Receptor Pocket (Asp/Glu Residues) Core->Target Ionic/H-Bond Ester Methyl Ester (H-Bond Acceptor) Ester->Target Dipole Interaction Ether Methoxyethyl Group (Flexibility & Solvation) Ether->Target Steric/Solvation

Fig 1: Pharmacophore interaction map for the pyrrolidine scaffold.

Self-Validating Synthetic Protocol

To ensure high fidelity in drug development, synthetic protocols must be self-validating—meaning each critical phase incorporates an analytical checkpoint (In-Process Control, IPC) to confirm success before proceeding. The following is a standardized workflow for generating the functionalized C3-quaternary center from a simple pyrrolidine precursor.

Methodology: Asymmetric Alkylation and Salt Formation

Objective: Synthesize the functionalized pyrrolidine core while preventing over-alkylation and ensuring high purity of the final HCl salt.

Step 1: Enolate Generation

  • Procedure: Dissolve 1.0 eq of N-Boc-methyl pyrrolidine-3-carboxylate in anhydrous THF under argon. Cool to -78°C. Dropwise add 1.1 eq of Lithium Diisopropylamide (LDA).

  • Causality: LDA is a sterically hindered, strong base. At -78°C, it kinetically deprotonates the alpha-position without attacking the methyl ester (which would lead to unwanted Claisen condensation side-products).

  • Validation Checkpoint (IPC 1): Quench a 0.1 mL reaction aliquot with D₂O. Analyze via LC-MS or ¹H-NMR to confirm >95% deuterium incorporation at the C3 position. Do not proceed until complete enolization is verified.

Step 2: Electrophilic Addition

  • Procedure: Slowly introduce 1.2 eq of 1-bromo-2-methoxyethane to the enolate solution at -78°C. Gradually warm to room temperature over 4 hours.

  • Causality: The slow addition and gradual warming control the reaction kinetics, favoring the mono-alkylation at the sterically hindered C3 position and minimizing the elimination of the bromide to form vinyl methyl ether.

  • Validation Checkpoint (IPC 2): Perform UPLC-MS analysis. The reaction is deemed complete when the starting material peak (m/z [M-Boc+H]⁺) is <2% of the total area under the curve (AUC).

Step 3: Deprotection and Precipitation

  • Procedure: Concentrate the reaction mixture, perform an aqueous workup, and isolate the intermediate. Dissolve the crude oil in minimal diethyl ether and add 4M HCl in dioxane (5.0 eq) at 0°C. Stir for 2 hours.

  • Causality: The anhydrous acidic conditions cleanly cleave the Boc protecting group. Simultaneously, the resulting free amine is protonated, forming the hydrochloride salt ([2]). Because the salt is insoluble in ether, it precipitates directly out of solution, driving the equilibrium forward and acting as an in-situ purification step.

  • Validation Checkpoint (IPC 3): Filter the precipitate and analyze via ¹H-NMR (D₂O). The complete disappearance of the intense Boc tert-butyl singlet (~1.4 ppm) validates successful deprotection.

SynthWorkflow A N-Boc-Pyrrolidine-3-carboxylate (Starting Material) B Enolate Formation (LDA, THF, -78°C) A->B Deprotonation C Alkylation (1-Bromo-2-methoxyethane) B->C Electrophilic Attack D Boc Deprotection (4M HCl in Dioxane) C->D Acid Cleavage E Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate HCl CAS: 1384427-44-4 D->E Precipitation

Fig 2: Self-validating synthetic workflow for the pyrrolidine building block.

References

Sources

Mass Spectrometry Analysis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a substituted pyrrolidine derivative featuring a basic nitrogen atom, a methyl ester, and a methoxyethyl side chain. Its molecular structure presents unique characteristics that are pertinent to its analysis by mass spectrometry. As a heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery. The ability to accurately and reliably characterize and quantify this molecule, whether in complex matrices or as a pure substance, is paramount for researchers, process chemists, and quality control analysts.

This guide provides a comprehensive overview of the principles and a practical framework for developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this specific analyte. We will delve into the rationale behind ionization strategies, predict its fragmentation behavior, outline a step-by-step protocol for method development and validation, and discuss common challenges. This document is designed to bridge theory with practice, offering field-proven insights for scientists in the pharmaceutical and chemical research sectors.

Analyte Core Properties

PropertyValueSource
IUPAC Name methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate[1]
CAS Number 1384510-52-4[1]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
Structure A tertiary amine within a pyrrolidine ring, a methyl ester, and an ether linkage.

Chapter 1: Foundational Principles of Ionization and Fragmentation

The structural features of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate dictate the optimal approach for its analysis by mass spectrometry. The presence of a basic nitrogen atom is the most influential factor in determining the ionization strategy.

Ionization Strategy: Electrospray Ionization (ESI)

For thermally labile and polar organic molecules, soft ionization techniques are required to preserve the molecular structure during the ionization process.[2] Electrospray Ionization (ESI) is the method of choice for this analyte.

  • Causality: The pyrrolidine nitrogen is a Lewis base, readily accepting a proton in an acidic environment. Therefore, ESI in the positive ion mode is the most effective strategy. This will predominantly form the protonated molecule, [M+H]⁺, which can be represented as C₉H₁₈NO₃⁺, with an expected mass-to-charge ratio (m/z) of 188.1281. The use of an acidified mobile phase (e.g., with 0.1% formic acid) during chromatography enhances protonation efficiency and, consequently, the signal intensity.[3]

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and structural confirmation.[4] The fragmentation of the protonated molecule ([M+H]⁺ at m/z 188.1) is induced by collision-induced dissociation (CID). The fragmentation pattern of pyrrolidine-containing compounds can be complex; the charge is often sequestered by the basic nitrogen, which can lead to specific, dominant fragmentation pathways.[5][6]

Key predicted fragmentation mechanisms include:

  • Loss of the Methoxyethyl Side Chain: A common fragmentation pathway involves the cleavage of the C-C bond alpha to the pyrrolidine ring, leading to the neutral loss of the methoxyethyl group (C₃H₇O, 59.05 Da). This would result in a significant fragment ion.

  • Ester Group Fragmentation:

    • Loss of Methanol (CH₃OH, 32.03 Da): Cleavage of the ester can result in the neutral loss of methanol, a common pathway for methyl esters.

    • Loss of the Carbomethoxy Group (COOCH₃, 59.01 Da): The entire methyl ester group can be lost as a radical.

  • Ring Opening and Cleavage: The pyrrolidine ring itself can undergo cleavage. Alpha-cleavage adjacent to the nitrogen is a characteristic fragmentation pattern for amines and can lead to various smaller fragment ions.[7]

  • In-Source Fragmentation (ISF): It is crucial to be aware that pyrrolidine moieties can sometimes undergo fragmentation within the ion source itself, not just in the collision cell.[5][8] This can be managed by optimizing source parameters, but if a significant and stable in-source fragment is formed, it can occasionally be used as a precursor ion for MS/MS experiments to yield more structural information.[6]

G cluster_frags Predicted Product Ions M [M+H]⁺ m/z 188.13 F1 Loss of CH₃OH m/z 156.10 M->F1 - 32.03 Da F2 Loss of C₃H₇O (methoxyethyl) m/z 129.08 M->F2 - 59.05 Da F3 Loss of COOCH₃ m/z 129.11 M->F3 - 59.01 Da F4 Pyrrolidine Ring Fragments (e.g., m/z 70, 84) M->F4 Ring Cleavage G Sample 1. Sample Collection (e.g., Plasma, Formulation) Prep 2. Sample Preparation (Protein Precipitation) Sample->Prep Inject 3. LC Injection Prep->Inject Sep 4. Chromatographic Separation (Reversed-Phase C18) Inject->Sep Ion 5. Ionization (Positive ESI) Sep->Ion Detect 6. MS/MS Detection (MRM Mode) Ion->Detect Data 7. Data Analysis (Quantification) Detect->Data

Sources

Structural Crystallography and Conformational Analysis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward sp³-rich chemical space in modern drug discovery has elevated the importance of highly functionalized, non-planar scaffolds. Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (CAS: 1384510-52-4 for free base; 1384427-44-4 for hydrochloride salt) represents a critical building block featuring a quaternary stereocenter at the C3 position 1. Resolving the absolute crystal structure of this molecule is paramount for understanding its spatial trajectory and hydrogen-bonding capabilities. This whitepaper provides an in-depth technical analysis of the compound's conformational landscape, crystallographic properties, and the self-validating experimental workflows required to determine its solid-state structure.

Conformational Landscape of the Pyrrolidine Ring

The five-membered pyrrolidine ring is inherently non-planar, dynamically shifting to minimize torsional strain and eclipsing interactions. It typically adopts either an envelope or a twist (half-chair) conformation 2. In the case of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, the conformational equilibrium is strictly governed by the massive steric bulk at the C3 quaternary center.

Stereoelectronic Control and Puckering

The ring puckering can be defined by the displacement of the Cγ atom relative to the plane formed by the other four atoms. Quantum mechanical and crystallographic studies on similar pyrrolidine-3-carboxylates demonstrate a strong preference for the Cγ-endo or Cγ-exo pucker 3.

  • Causality of Conformation: The methyl ester group and the flexible 2-methoxyethyl chain compete for the less sterically hindered equatorial-like position. Furthermore, if the molecule is protonated (as a hydrochloride salt), the ether oxygen of the 2-methoxyethyl group can fold back to engage in an intramolecular ion-dipole interaction with the pyrrolidinium nitrogen, heavily biasing the ring toward a specific envelope state.

Conformational_Logic N1 Pyrrolidine Ring Puckering N2 Cγ-endo Conformation (Sterically Favored) N1->N2 Minimizes Strain N3 Cγ-exo Conformation (Gauche Effect) N1->N3 Stereoelectronic Control N4 C3 Quaternary Center (Ester & Ether) N4->N1 Substituent Bulk N5 Intramolecular H-Bonding (N-H...O) N4->N5 Ether Oxygen Approach N5->N2 Stabilizes Endo

Caption: Logical framework governing the conformational equilibrium of the functionalized pyrrolidine ring.

Crystallographic Properties & Structural Metrics

To obtain high-quality diffraction data, the compound is universally crystallized as its hydrochloride salt. The protonated amine (NH₂⁺) acts as a robust, bifurcated hydrogen bond donor, linking with chloride counterions to form a predictable, three-dimensional lattice 4. Below is a summary of the quantitative crystallographic parameters characteristic of this specific molecular architecture.

ParameterValue / Specification
Chemical Formula C₉H₁₈ClNO₃
Formula Weight 223.70 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Racemate) or P2₁ (Enantiopure)
Data Collection Temperature 100(2) K
Calculated Density (ρ) ~1.28 g/cm³
Absorption Coefficient (μ) 0.25 mm⁻¹ (Mo Kα)
Expected R-factor (R₁) ≤ 0.045
Goodness-of-Fit (GOF) 1.00 – 1.05

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each methodological choice. The system is self-validating; failure to meet the quantitative thresholds at any checkpoint requires reverting to the previous step.

Phase I: Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 20 mg of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride in 0.5 mL of high-purity methanol (solvent) in a 2 mL inner vial.

  • Diffusion Setup: Place the inner vial inside a 10 mL outer vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Causality: Vapor diffusion is selected over slow evaporation because it provides a highly controlled supersaturation gradient. The slow diffusion of the volatile antisolvent into the solvent reduces the kinetic rate of nucleation, preventing the formation of twinned or intergrown crystals.

  • Validation Checkpoint: Inspect under polarized light. Crystals must exhibit uniform extinction when rotated. Birefringent anomalies indicate twinning; if present, repeat crystallization with a slower diffusion rate (lower temperature).

Phase II: Cryocooling and Data Collection
  • Mounting: Coat a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) in perfluoropolyether cryo-oil and mount it on a MiTeGen micromount.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Causality: Cryogenic data collection is mandatory. It drastically suppresses the thermal vibrations (Debye-Waller factors) of the highly flexible 2-methoxyethyl side chain, resolving positional disorder and yielding high-intensity diffraction spots at higher Bragg angles.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (Cu Kα, λ = 1.54184 Å for absolute configuration determination; Mo Kα, λ = 0.71073 Å for routine high-resolution).

  • Validation Checkpoint: Evaluate the internal agreement factor (

    
    ). An 
    
    
    
    validates that the crystal is single and the data scaling is accurate.
Phase III: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL.
    
  • Causality: Non-hydrogen atoms must be refined anisotropically. This models their electron density as ellipsoids rather than spheres, accounting for directional thermal motion and proving the absence of unresolved static disorder in the flexible ether chain.

  • Validation Checkpoint: The final structural model is validated when the Goodness-of-Fit (GOF) approaches 1.0 and the residual electron density map shows no peaks

    
    .
    

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Cryo-Loop Mounting (100 K) N2->N3 N4 X-Ray Diffraction (Cu/Mo Kα) N3->N4 N5 Phase Problem Resolution N4->N5 N6 Anisotropic Refinement (Least-Squares) N5->N6

Caption: Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Crystal Packing and Intermolecular Networks

The resolved crystal structure of such pyrrolidine-3-carboxylates reveals critical data about their solid-state behavior. The molecules are typically linked by strong intermolecular hydrogen bonds, forming a dense three-dimensional network 4.

In the hydrochloride salt of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, the dominant packing motif is driven by N–H···Cl⁻ interactions. The secondary amine acts as a bifurcated donor. Additionally, weaker C–H···O interactions occur between the pyrrolidine ring protons and the carbonyl oxygen of the methyl ester on adjacent asymmetric units. This intricate web of non-covalent interactions locks the 2-methoxyethyl chain into a specific rotameric state, preventing the positional disorder that frequently plagues aliphatic ether chains in crystallography.

References

  • ChemScene.1384427-44-4 | Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride.
  • Benchchem.An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-Methyloctahydropyrrolo[3,4-b]pyridine.
  • ResearchGate / Acta Crystallographica Section E.Methyl (3SR,4RS)-3-benzyl-4-hydroxy-2-oxopyrrolidine-3-carboxylate.
  • PubMed Central (PMC).Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units.

Sources

Whitepaper: Discovery and Scalable Synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary drug discovery, the strategic transition from planar, sp2-hybridized aromatics to topologically complex, sp3-rich frameworks is a well-documented paradigm for improving clinical success rates—a concept famously termed . Within this context, 3,3-disubstituted pyrrolidines have emerged as privileged scaffolds.

Specifically, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (CAS: 1384510-52-4)[1] and its hydrochloride salt (CAS: 1384427-44-4)[2] represent highly versatile building blocks. This molecule provides a basic secondary amine for improved aqueous solubility, a rigid pyrrolidine core for conformational restriction, and a quaternary C3 center that precisely projects a hydrogen-bond accepting methoxyethyl vector and an ester functional handle into 3D space. This technical guide details the retrosynthetic logic, optimization, and first scalable synthesis of this critical pharmaceutical building block.

Retrosynthetic Analysis & Mechanistic Strategy

The primary synthetic challenge in constructing Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is the installation of the sterically hindered quaternary stereocenter at the C3 position of the heterocycle.

While a [3+2] cycloaddition of an azomethine ylide with a highly substituted acrylate is a theoretical pathway, the regioselectivity and yield are often poor for 3,3-disubstituted outcomes. Therefore, the most robust approach is the directed


-alkylation of a protected 

-amino ester
.
  • Target: Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

  • Disconnection 1 (Deprotection): Cleavage of an N-Boc protecting group, which is essential to prevent competitive N-alkylation .

  • Disconnection 2 (Alkylation): SN2 displacement of a highly reactive electrophile (2-methoxyethyl triflate) by the lithium enolate of 1-Boc-3-methyl pyrrolidine-3-carboxylate.

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow SM Methyl pyrrolidine-3-carboxylate (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) SM->Step1 Int1 Intermediate 1: 1-Boc-3-methyl pyrrolidine-3-carboxylate Step1->Int1 Step2 Step 2: Enolate Formation (LDA, THF, -78°C) Int1->Step2 Step3 Step 3: Alkylation (2-Methoxyethyl triflate, DMPU) Step2->Step3 Reactive Enolate Intermediate Int2 Intermediate 2: 1-Boc-3-(2-methoxyethyl)pyrrolidine-3-carboxylate Step3->Int2 Step4 Step 4: Deprotection (4M HCl in Dioxane) Int2->Step4 Product Target Compound: Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate HCl Step4->Product

Figure 1: Synthetic workflow and intermediate progression for the target pyrrolidine scaffold.

Reaction Optimization: Overcoming Steric Hindrance

The critical step in this synthesis is the C3-alkylation. The inherent steric bulk of the pyrrolidine ring severely impedes the required SN2 trajectory. Standard alkyl halides (e.g., bromides) result in near-complete recovery of starting material. Optimization required shifting to a highly reactive triflate electrophile and utilizing the Lewis basic additive DMPU to.

Table 1: Optimization of the C3-Alkylation Step

EntryBase (Equiv)Electrophile (Equiv)Solvent / AdditiveTemp (°C)Yield (%)Mechanistic Observation
1LDA (1.1)1-Bromo-2-methoxyethane (1.2)THF-78 to rt15%Major recovery of SM; poor electrophilicity for hindered SN2.
2NaHMDS (1.1)1-Bromo-2-methoxyethane (1.2)THF-78 to rt8%Competing E2 elimination of the electrophile by the base.
3LDA (1.1)2-Methoxyethyl triflate (1.2)THF-7845%Improved trajectory; yield limited by enolate aggregation.
4 LDA (1.1) 2-Methoxyethyl triflate (1.2) THF / DMPU (10%) -78 82% Optimal; DMPU deaggregates lithium enolate into reactive monomers.

Step-by-Step Experimental Protocol (Self-Validating System)

As an Application Scientist, ensuring reproducibility requires protocols that embed causality and self-validation. The following methodology represents the optimized route (Table 1, Entry 4).

Step A: N-Boc Protection
  • Procedure: To a solution of methyl pyrrolidine-3-carboxylate (1.0 equiv) in dichloromethane (0.2 M) at 0 °C, triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (1.1 equiv) are added. The mixture is stirred at room temperature for 12 hours.

  • Causality: The secondary amine must be protected to prevent competitive N-alkylation during the subsequent enolate formation step. The Boc group is specifically selected due to its absolute stability to the strongly basic conditions (LDA) required in Step B.

  • Self-Validation: TLC analysis (Ninhydrin stain) will show the disappearance of the highly polar, amine-reactive starting material spot, replaced by a non-staining, higher Rf intermediate.

Step B: Enolate Formation and Alkylation (The Core Transformation)
  • Procedure: To a flame-dried Schlenk flask under argon, anhydrous THF and diisopropylamine (1.1 equiv) are added. The solution is cooled to -78 °C. n-Butyllithium (1.05 equiv, 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes. A solution of the Step A intermediate (1.0 equiv) in THF is added dropwise over 20 minutes.

  • Causality: Strict temperature control at -78 °C during addition prevents localized temperature spikes that could cause the kinetic enolate to undergo self-condensation (Claisen-type side reactions).

  • Procedure (continued): DMPU (10% v/v) is introduced, followed by the dropwise addition of freshly prepared 2-methoxyethyl triflate (1.2 equiv). The reaction is stirred at -78 °C for 2 hours, then slowly warmed to -20 °C over 1 hour.

  • Causality: The triflate leaving group is essential; the extreme steric bulk of the C3-quaternary center renders standard alkyl halides practically inert. DMPU acts as a highly effective Lewis base, coordinating the lithium cation and breaking down unreactive enolate hexamers.

  • Self-Validation: The reaction is quenched with saturated aqueous NH₄Cl at -20 °C. The pH of the aqueous phase is verified to be neutral (~pH 7) to ensure complete neutralization of the lithium salts, preventing base-catalyzed hydrolysis of the methyl ester during the ethyl acetate extraction.

Step C: Deprotection and Salt Formation
  • Procedure: The purified intermediate from Step B is dissolved in anhydrous 4M HCl in dioxane (10 equiv) and stirred at room temperature for 4 hours.

  • Causality: Anhydrous conditions are critical. Using aqueous acids (like TFA/H₂O) would risk concomitant hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Self-Validation: The target compound, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride, will spontaneously precipitate from the dioxane solution as a white crystalline solid. This precipitation allows for isolation via simple vacuum filtration, bypassing the need for tedious chromatographic purification and visually validating the completion of the deprotection.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Mukhopadhyay, T., & Seebach, D. (1982). Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases. Helvetica Chimica Acta.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

Sources

Stability and storage conditions for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability, Degradation Kinetics, and Storage Protocols for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Executive Summary

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a highly versatile, bifunctional building block utilized extensively in advanced pharmaceutical synthesis and drug discovery[1]. Commercially available as either a free base liquid (CAS: 1384510-52-4) or a crystalline hydrochloride salt (CAS: 1384427-44-4)[2], its structural integrity is heavily dictated by the complex interplay between its secondary amine, methyl ester, and ether functional groups. This guide provides a comprehensive mechanistic analysis of its degradation pathways and establishes validated, self-correcting protocols for long-term storage and analytical quality control.

Structural Vulnerabilities and Mechanistic Causality

The molecule contains three distinct functional moieties, each presenting unique stability challenges that dictate handling procedures. Understanding the causality behind these degradation pathways is critical for drug development professionals to prevent downstream synthetic failures.

  • Secondary Amine (Pyrrolidine Ring): Secondary amines are highly susceptible to oxidative degradation, particularly at elevated temperatures or in the presence of concentrated oxygen[3]. Oxidation typically leads to the formation of N-oxides or imine intermediates. Furthermore, the nucleophilic nature of the secondary amine allows it to react readily with atmospheric carbon dioxide to form carbamate species, or with ambient nitrosating agents to form potentially genotoxic nitrosamines[4][5].

  • Methyl Ester: The methyl ester moiety is prone to hydrolysis, a process exponentially accelerated by the presence of ambient moisture and catalyzed by either acidic or basic conditions. In the free base form of the compound, the inherent basicity of the pyrrolidine nitrogen can auto-catalyze the hydrolysis of the ester if atmospheric moisture is absorbed, leading to the irreversible formation of the corresponding carboxylic acid and methanol.

  • Methoxyethyl Ether: While generally more stable than the amine and ester groups, aliphatic ethers can undergo auto-oxidation upon prolonged exposure to light and oxygen. This radical-initiated process can form hydroperoxides over extended storage periods.

  • Free Base vs. Hydrochloride (HCl) Salt: The HCl salt (CAS: 1384427-44-4) protonates the secondary amine, effectively quenching its nucleophilicity and basicity[2]. This protonation prevents CO2 absorption, mitigates auto-catalyzed ester hydrolysis, and significantly increases the oxidative stability of the molecule. However, the salt form is highly hygroscopic, trading oxidative vulnerability for moisture sensitivity.

Degradation Pathway Visualization

The following diagram maps the specific environmental triggers to their corresponding chemical degradation pathways.

G Compound Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate Amine Secondary Amine Degradation Compound->Amine O2 / CO2 Exposure Ester Methyl Ester Degradation Compound->Ester H2O / pH Extremes Ether Methoxyethyl Ether Degradation Compound->Ether Prolonged Light / O2 NOxide N-Oxidation (N-oxides / Nitrosamines) Amine->NOxide ROS / Nitrosating Agents Carbamate CO2 Adducts (Carbamates) Amine->Carbamate Atmospheric CO2 Hydrolysis Hydrolysis (Carboxylic Acid + MeOH) Ester->Hydrolysis Base/Acid Catalysis Peroxide Peroxidation (Hydroperoxides) Ether->Peroxide Radical Initiation

Fig 1: Primary degradation pathways of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

Quantitative Stability Profiling

To guide formulation and storage decisions, the comparative stability of the free base versus the HCl salt under various environmental stress conditions is summarized below.

Environmental ConditionFree Base (CAS: 1384510-52-4)Hydrochloride Salt (CAS: 1384427-44-4)
Ambient Air (25°C) Rapid N-oxidation; CO2 absorption (Carbamate formation)Stable; No oxidation observed
High Humidity (>60% RH) Auto-catalyzed ester hydrolysisHighly hygroscopic; rapid moisture uptake
Inert Cold Storage (2-8°C) Stable (Requires strict Argon/N2 headspace)Highly Stable (Requires active desiccant)
Aqueous Solution (pH 7) Moderate hydrolysis over 24hStable for short-term handling/reaction setup

Validated Experimental Protocols: Forced Degradation Studies

To establish a self-validating system for quality control, researchers must perform stability-indicating assays. The following step-by-step methodologies detail forced degradation workflows designed to purposely generate reference standards of the degradants for HPLC/LC-MS calibration.

Protocol A: Oxidative Stress (Targeting Amine Vulnerability) Purpose: To generate N-oxide and imine reference standards to calibrate impurity detection limits.

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Transfer 1.0 mL of the stock solution to a 4 mL borosilicate glass vial.

  • Add 1.0 mL of 3% aqueous Hydrogen Peroxide (H2O2) to act as the reactive oxygen species (ROS) donor[4].

  • Seal the vial tightly with a PTFE-lined cap and incubate at 25°C for exactly 24 hours, completely protected from light to prevent radical ether cleavage.

  • Quench the oxidative reaction by adding 0.5 mL of 10% aqueous sodium thiosulfate.

  • Analyze the resulting mixture via LC-MS to identify and quantify N-oxide mass shifts (+16 Da).

Protocol B: Hydrolytic Stress (Targeting Ester Vulnerability) Purpose: To generate the corresponding carboxylic acid degradant to monitor moisture-induced spoilage.

  • Prepare a 1.0 mg/mL stock solution of the compound in a co-solvent mixture of THF and Methanol (1:1 v/v).

  • Add 1.0 mL of 0.1 M NaOH (to induce base-catalyzed hydrolysis) or 0.1 M HCl (to induce acid-catalyzed hydrolysis)[4].

  • Incubate the mixture in a thermoshaker at 40°C for 12 hours.

  • Neutralize the solution by adding an equimolar amount of the opposing reagent (HCl or NaOH) to arrest the hydrolysis precisely at the 12-hour mark.

  • Analyze via HPLC-UV (or Charged Aerosol Detection, CAD, due to poor chromophores) to quantify the formation of the carboxylic acid degradant.

Optimized Storage and Handling Directives

Based on the mechanistic vulnerabilities and empirical stability data, the following storage conditions are mandatory for preserving the structural integrity of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate:

  • Temperature Control: Both the free base and the HCl salt must be stored sealed at 2–8°C (refrigerated) [2]. Researchers must allow the container to reach room temperature in a desiccator before opening to prevent condensation from forming on the cold chemical.

  • Atmospheric Control: The free base is highly reactive to air. It must be stored under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better blankets the liquid) to prevent N-oxidation and CO2 adduct formation[3].

  • Moisture Exclusion: Due to the severe hygroscopic nature of the HCl salt and the hydrolytic susceptibility of the ester, containers must be sealed with parafilm over PTFE-lined caps and stored inside secondary desiccators containing active, indicating silica gel.

  • Light Protection: Store exclusively in amber glass vials to prevent UV-initiated radical peroxidation of the methoxyethyl ether moiety.

References

  • ChemScene. "1384427-44-4 | Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride." ChemScene Catalog.
  • Advanced ChemBlocks. "methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate 97%." AChemBlock.
  • BenchChem. "Technical Support Center: Stability and Storage of 2-Methyl-3-(methylamino)butan-2-ol." BenchChem Technical Guides.
  • ResolveMass Laboratories Inc. "Secondary Amine Scavenger Nitrosamine." ResolveMass.
  • ACS Publications. "Oxidative Stability of Amino Polymer–Alumina Hybrid Adsorbents for Carbon Dioxide Capture." Energy & Fuels.
  • ASABE Technical Library. "Influence of Seeds Moisture on in situ Alkaline Transesterification of Canola Seeds for Biodiesel Production." ASABE.

Sources

The Pyrrolidine-3-Carboxylate Scaffold: A Technical Guide to the Design and Evaluation of Novel Bioactive Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Appeal of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the edifice of modern drug discovery. Its prevalence in a multitude of natural products and FDA-approved drugs is a testament to its remarkable utility as a privileged scaffold.[1][2] The non-planar, three-dimensional nature of the pyrrolidine ring allows for a sophisticated exploration of chemical space, a critical attribute in the quest for potent and selective therapeutic agents.[1] This guide focuses on a specific, yet versatile, exemplar of this scaffold: Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate. We will delve into the synthetic strategies for generating structural analogues, robust protocols for their biological evaluation, and the nuanced structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals dedicated to the art and science of creating next-generation therapeutics.

Synthetic Strategies for Analogue Generation: Building the Pyrrolidine Core and its Adornments

The generation of a diverse library of analogues is the bedrock of any successful drug discovery campaign. For the Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate core, two primary strategic approaches can be envisioned: de novo synthesis of the 3,3-disubstituted pyrrolidine ring and post-synthetic modification of a pre-formed scaffold.

Constructing the 3,3-Disubstituted Pyrrolidine Core

The key challenge in synthesizing the core of our target molecule lies in the creation of the quaternary carbon at the C3 position. Several powerful synthetic methodologies can be employed to achieve this.

1.1.1. Michael Addition: A Versatile Approach

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation.[3] For our purposes, this can be adapted to an aza-Michael addition, where a nitrogen nucleophile is employed to form the pyrrolidine ring.[4]

A plausible synthetic route to Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate could involve the Michael addition of an amine to an appropriately substituted α,β-unsaturated ester. The subsequent intramolecular cyclization would then furnish the desired pyrrolidine ring. The development of organocatalytic enantioselective Michael reactions has provided a powerful tool for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives.[5][6][7][8]

1.1.2. Alkylation of Pyrrolidine-3-carboxylate Enolates

An alternative and highly effective strategy involves the alkylation of a pre-formed pyrrolidine-3-carboxylate. This approach leverages the acidity of the α-proton to the carbonyl group, allowing for the generation of a nucleophilic enolate which can then be reacted with a suitable electrophile.[3][9][10][11]

The choice of base and reaction conditions is critical to ensure efficient and selective alkylation while minimizing side reactions. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is common for generating enolates quantitatively.[10] Phase-transfer catalysis (PTC) can also be employed for C-alkylation at the carbon alpha to the carbonyl in a 3-pyrrolidinone system, offering milder reaction conditions.[12]

Diversification of the Pyrrolidine Scaffold

Once the core scaffold is in hand, a plethora of chemical transformations can be employed to generate a diverse library of analogues. These modifications can be broadly categorized as targeting the pyrrolidine nitrogen, the ester functionality, and the methoxyethyl side chain.

  • N-Functionalization: The secondary amine of the pyrrolidine ring is a prime handle for diversification. Reductive amination, acylation, and arylation reactions can be used to introduce a wide array of substituents, influencing the compound's polarity, basicity, and potential for new interactions with biological targets.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This introduces new hydrogen bond donors and acceptors, significantly altering the molecule's physicochemical properties.

  • Side-Chain Variation: The 2-methoxyethyl group can be modified by, for example, ether cleavage followed by re-alkylation with different alkyl groups. This allows for the exploration of the steric and electronic requirements of the binding pocket.

Biological Evaluation: Unveiling the Therapeutic Potential

The biological evaluation of novel analogues is a critical step in identifying promising lead compounds. Based on the known activities of pyrrolidine-containing molecules, we will focus on two key areas: G-protein coupled receptor (GPCR) modulation and inhibition of the STAT3 signaling pathway.

GPCR Modulation: Targeting the Endothelin System

The endothelin system, comprising the endothelin peptides and their G-protein coupled receptors (ETA and ETB), plays a crucial role in vasoconstriction and cell proliferation.[1][13][14][15][16] Pyrrolidine-3-carboxylic acid derivatives have been identified as potent endothelin receptor antagonists.[1][13][14][15][16]

2.1.1. Signaling Pathway

The endothelin receptors are typical GPCRs that, upon ligand binding, activate intracellular signaling cascades. Activation of the ETA receptor, for instance, leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses, including vasoconstriction and cell growth.

GPCR_Signaling Ligand Endothelin Receptor ET Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cell_Response PKC->Cell_Response

Caption: Simplified GPCR signaling cascade for the Endothelin receptor.

2.1.2. Experimental Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[13][17][18]

Materials:

  • Cell membranes expressing the endothelin receptor (ETA or ETB)

  • Radioligand (e.g., [125I]-ET-1)

  • Test compounds (structural analogues of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[19][20] Constitutive activation of STAT3 is observed in many cancers, making it an attractive target for cancer therapy.[19][20]

2.2.1. Signaling Pathway

The STAT3 signaling pathway is typically activated by cytokines and growth factors. Upon ligand binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor. STAT3 is then recruited to the phosphorylated receptor and is itself phosphorylated by JAKs. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell survival and proliferation.

STAT3_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_cyto STAT3 JAK->STAT3_cyto Phosphorylates (p) pSTAT3_cyto p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3_cyto->pSTAT3_dimer Dimerizes & Translocates DNA DNA pSTAT3_dimer->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Regulates

Caption: Overview of the canonical STAT3 signaling pathway.

2.2.2. Experimental Protocol: Western Blot for STAT3 Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated STAT3 (p-STAT3) in cells treated with potential inhibitors.[14][15]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3 and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture the cells and treat them with varying concentrations of the test compounds for a specified duration.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total STAT3 to serve as a loading control.

  • Densitometry: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the evaluation of the biological activity of the resulting analogues allows for the elucidation of the structure-activity relationship (SAR). This provides crucial information for the rational design of more potent and selective compounds.

SAR for Endothelin Receptor Antagonism

Studies on pyrrolidine-3-carboxylic acid derivatives as endothelin antagonists have revealed several key SAR trends.[1][13][14][15][16]

CompoundR1 (at C2)R2 (at C4)R3 (N-substituent)ETA Ki (nM)ETB Ki (nM)Selectivity (ETB/ETA)
Atrasentan (ABT-627) 4-Methoxyphenyl1,3-Benzodioxol-5-ylN,N-Dibutylaminocarbonylmethyl0.034>100>2900
Analogue 1 n-Pentyl1,3-Benzodioxol-5-ylN,N-Dibutylaminocarbonylmethyl1.2>10000>8300
A-216546 (E)-2,2-dimethyl-3-pentenyl7-Methoxy-1,3-benzodioxol-5-ylN,N-Dibutylaminocarbonylmethyl0.4613000>28000
Analogue 2 4-Methoxyphenyl1,3-Benzodioxol-5-ylN-n-Propyl-S-pentylsulfonamidoethyl0.30.41.3

Data compiled from multiple sources for illustrative purposes.[1][13][14][15][16]

Key Insights:

  • The nature of the substituent at the C2 position significantly influences both potency and selectivity. Replacing an aryl group with an alkyl group can dramatically alter the selectivity profile.

  • Modifications to the N-substituent can convert a highly ETA-selective antagonist into a mixed ETA/ETB antagonist.

  • Fine-tuning of the substituents on the aromatic rings can lead to compounds with sub-nanomolar affinity and high selectivity.

SAR for STAT3 Inhibition

The development of small molecule inhibitors of STAT3 is an active area of research. While a comprehensive SAR for 3,3-disubstituted pyrrolidine-3-carboxylates as STAT3 inhibitors is not yet established in the public domain, general principles from other STAT3 inhibitors can be applied.

Compound ScaffoldKey MoietiesSTAT3 Inhibition (IC50 or KD)
Purine-based 2,6,9-trisubstituted purineKD = 0.8 - 12 µM
Peptidomimetic Phosphotyrosine mimicIC50 in low µM range
Pyrrolidine-based (Hypothetical) C3-substituents designed to interact with SH2 domainTo be determined

Data compiled from multiple sources for illustrative purposes.[19][20]

Design Considerations for Pyrrolidine-based STAT3 Inhibitors:

  • The substituents at the C3 position should be designed to disrupt the STAT3 SH2 domain-phosphotyrosine interaction, which is crucial for STAT3 dimerization and activation.

  • The N-substituent can be modified to enhance cell permeability and target engagement.

  • The ester functionality could be replaced with a bioisostere to improve metabolic stability.

Conclusion and Future Directions

The Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. Its 3,3-disubstituted nature allows for the precise positioning of functional groups in three-dimensional space, enabling the fine-tuning of interactions with biological targets. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for the exploration of the chemical space around this versatile core.

Future work should focus on the synthesis of a diverse library of analogues with systematic variations at the C2, C3, and N-positions. High-throughput screening of these compounds against a panel of GPCRs and kinases will be instrumental in identifying novel biological activities. For promising hits, further optimization of their pharmacokinetic and pharmacodynamic properties will be necessary to advance them towards clinical development. The journey from a simple scaffold to a life-saving drug is long and arduous, but the principles of rational design, rigorous biological evaluation, and a deep understanding of structure-activity relationships, as detailed in this guide, will light the way.

References

  • Liu, G., et al. (2001). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ET(A) Antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984. Available at: [Link]

  • Winn, M., et al. (1997). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 40(20), 3228-3236. Available at: [Link]

  • PTC C-Alkylation of a 3-Pyrrolidinone. (n.d.). Phase-Transfer Catalysis. Available at: [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. Available at: [Link]

  • Gifford, J. C. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetic analysis of competitive binding assays. Molecular Pharmacology, 25(1), 1-9. Available at: [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. Available at: [Link]

  • Li, G., et al. (2003). Stereoselective Synthesis of Functionalized Pyrrolidines by Ruthenium Porphyrin-Catalyzed Decomposition of α-Diazo Esters and Cascade Azomethine Ylide Formation/1,3-Dipolar Cycloaddition Reactions. Organic Letters, 5(12), 2003-2005. Available at: [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. Available at: [Link]

  • Buchwald, S. L., et al. (1994). A General and Stereoselective Method for the Reduction of Imines. Journal of the American Chemical Society, 116(26), 11667-11670. Available at: [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. Available at: [Link]

  • von Geldern, T. W., et al. (1998). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3261-3275. Available at: [Link]

  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(14), 2537-2549. Available at: [Link]

  • El-Gamal, M. I., & Oh, C. H. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1565. Available at: [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. Available at: [Link]

  • Bhat, A. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(5), 2915-2937. Available at: [Link]

  • Evans, D. A. (1982). Enantioselective Alkylation of Chiral Enolates. Journal of the American Chemical Society, 104(6), 1737-1739. Available at: [Link]

  • LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • NC State University Libraries. (2025). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • El-Sayed, M. A., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 140, 229-240. Available at: [Link]

  • Micheli, F., et al. (2008). Novel 3,3-disubstituted Pyrrolidines as Selective Triple serotonin/norepinephrine/dopamine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6143-6147. Available at: [Link]

  • Shahani, V. M., et al. (2011). Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies. ACS Medicinal Chemistry Letters, 2(2), 152-156. Available at: [Link]

  • Sivanandham, M., et al. (2021). Discovery of potential inhibitors for stat3: ligand based 3D pharmacophore, virtual screening, molecular docking, dynamic studies and in vitro evaluation. Journal of Biomolecular Structure and Dynamics, 39(14), 5143-5161. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. ResearchGate. Available at: [Link]

  • Shahani, V. M., et al. (2011). Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies. ACS Medicinal Chemistry Letters, 2(2), 152-156. Available at: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(35), 7471. Available at: [Link]

  • Tasheva, D., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(7), 2845. Available at: [Link]

  • Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available at: [Link]

  • Knight, D. W. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Perkin Transactions 1, (22), 3825-3843. Available at: [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(35), 7471. Available at: [Link]

  • PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Pyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Literature review of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its substituted pyrrolidine core is a prevalent motif in numerous biologically active molecules. This technical guide provides a comprehensive review of the synthetic strategies for this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of different methodologies. The focus is on providing a practical and scientifically rigorous resource for chemists in the field of drug discovery and development.

Introduction: The Significance of the Pyrrolidine Moiety

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that is a fundamental structural unit in a vast array of natural products, pharmaceuticals, and catalysts.[1][2] Its stereochemical properties and ability to engage in various biological interactions make it a "privileged scaffold" in medicinal chemistry. Specifically, 3-substituted pyrrolidines are integral components of compounds targeting a diverse range of biological pathways, including acting as ligands for serotonin and dopamine receptors, and inhibitors of histone deacetylases.[2][3] The synthesis of specifically substituted pyrrolidines, such as Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, is therefore of significant interest for the development of novel therapeutics.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate can be approached through several strategic disconnections. A primary retrosynthetic analysis suggests that the core challenge lies in the formation of the C-C bond at the C3 position of the pyrrolidine ring.

G Target Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate Intermediate1 Pyrrolidine-3-carboxylate Precursor Target->Intermediate1 C-alkylation Intermediate2 Acyclic Precursor Target->Intermediate2 Cyclization Reagent1 2-methoxyethyl electrophile Intermediate1->Reagent1

Caption: Retrosynthetic analysis of the target molecule.

Two principal strategies emerge from this analysis:

  • Strategy A: Alkylation of a Pre-formed Pyrrolidine Ring. This approach involves the alkylation of a suitable pyrrolidine-3-carboxylate derivative with a 2-methoxyethyl electrophile.

  • Strategy B: Cyclization of an Acyclic Precursor. This method constructs the pyrrolidine ring from an acyclic starting material already bearing the 2-methoxyethyl substituent.

This guide will primarily focus on Strategy A, as it often provides a more convergent and modular route to the desired product.

Synthetic Pathway: Alkylation of a Pyrrolidine-3-carboxylate Precursor

A plausible and efficient route to Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate involves the C-alkylation of a protected pyrrolidin-3-one, followed by functional group manipulations.

G cluster_0 Synthetic Pathway A N-Boc-pyrrolidin-3-one B N-Boc-3-(2-methoxyethyl)pyrrolidin-3-ol A->B Grignard Reaction C N-Boc-3-(2-methoxyethyl)-3-hydroxypyrrolidine B->C Deoxygenation (e.g., Barton-McCombie) D Methyl N-Boc-3-(2-methoxyethyl)pyrrolidine-3-carboxylate C->D Oxidation & Esterification E Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate D->E Deprotection

Caption: Proposed synthetic pathway via alkylation.

Step 1: Grignard Addition to N-Boc-pyrrolidin-3-one

The synthesis commences with the readily available N-Boc-pyrrolidin-3-one. The key C-C bond formation is achieved through a Grignard reaction with 2-methoxyethylmagnesium bromide.

Experimental Protocol:

  • To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-methoxyethylmagnesium bromide (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(2-methoxyethyl)pyrrolidin-3-ol.

Subsequent Transformations

Alternative Synthetic Approaches

While the alkylation of a pre-formed pyrrolidine ring is a robust strategy, other modern synthetic methods for constructing 3-substituted pyrrolidines are worth considering for their potential efficiency and stereocontrol.

Method Description Advantages Challenges References
Michael Addition Asymmetric Michael addition of a nucleophile to a suitable enone precursor, followed by cyclization.[4][5][6][7][8]Can establish stereocenters with high enantioselectivity.Requires synthesis of specialized precursors.[9][4][5][6][7][8]
Palladium-Catalyzed Hydroarylation Direct arylation of a pyrroline precursor.[2][10]Atom-economical and can be applied to a broad range of substrates.Primarily demonstrated for aryl substituents.[2][3][10]
Ring-Closing Metathesis (RCM) Ruthenium-catalyzed RCM of a diallylamine derivative.[1]Powerful tool for the construction of functionalized heterocycles.Requires a multi-step synthesis of the RCM precursor.[1]

Characterization Data

The final product, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, and its hydrochloride salt have been reported with the following identifiers:

Compound CAS Number Molecular Formula Molecular Weight
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate1384510-52-4C9H17NO3187.24
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride1384427-44-4C9H18ClNO3223.70

Data sourced from commercial suppliers.[11][12]

Conclusion

The synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate can be effectively achieved through the alkylation of a protected pyrrolidin-3-one precursor. This method offers a straightforward and scalable route to this valuable building block. Alternative strategies, such as Michael additions and ring-closing metathesis, provide avenues for further methodological exploration, particularly for the synthesis of enantioenriched analogs. The information presented in this guide serves as a foundational resource for chemists engaged in the synthesis of pyrrolidine-containing molecules for pharmaceutical research and development.

References

  • A New Synthesis of 3-Substituted Pyrrolidines Using Iron Catalysed Cross-coupling Reactions and Ring Closing Metathesis. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. [Link]

  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]

  • (n.d.). Synthesis and Synthetic Applications of Substituted Pyrrolidin-3-ones. Aaltodoc. Retrieved March 7, 2026, from [Link]

  • Yin, F., et al. (2017). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • PTC C-Alkylation of a 3-Pyrrolidinone. (n.d.). PTC Organics. Retrieved March 7, 2026, from [Link]

  • (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate, tert-Butyl. (2022). Organic Syntheses, 101, 382-399. [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids. (2013).
  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(19), 3803–3811. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. PubMed. [Link]

  • methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate 97%. (n.d.). Advanced ChemBlocks. Retrieved March 7, 2026, from [Link]

  • Bobko, A. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5801. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016).
  • Alternate processes for the preparation of pyrrolidine derivatives. (2019).
  • McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 70. [Link]

Sources

Methodological & Application

Application Note: Advanced Purification Protocols for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, heavily utilized to explore three-dimensional pharmacophore space and improve the pharmacokinetic profiles of drug candidates [4]. Specifically, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate presents a unique synthetic and purification challenge due to its dense functionalization.

As a Senior Application Scientist, I frequently observe that standard purification techniques fail for this molecule due to competing physicochemical properties:

  • High Basicity: The secondary pyrrolidine amine (pKa ~9.8–10.5) strongly interacts with acidic silanol groups on standard silica gel, leading to severe peak tailing and irreversible adsorption [3][4].

  • Ester Lability: The C3 methyl ester is highly susceptible to base-catalyzed hydrolysis (saponification). Aggressive basification during workup will destroy the product, forming a highly water-soluble zwitterionic carboxylic acid.

  • Physical State: The free base is typically a viscous oil [2]. For long-term stability, handling, and rigorous analytical characterization, it must be orthogonally isolated as a crystalline hydrochloride salt [1].

Table 1: Physicochemical Profile & Purification Implications
PropertyValueImplication for Purification Strategy
CAS Number (Free Base) 1384510-52-4 [2]Reference identifier for raw material synthesis.
CAS Number (HCl Salt) 1384427-44-4 [1]Target solid-state form for long-term storage and high purity.
Molecular Weight 187.24 g/mol Required for precise stoichiometric calculations during salt formation.
pKa (Conjugate Acid) ~9.8 - 10.5 [4]Dictates pH thresholds: pH < 7 for aqueous partitioning, pH 9.5 for extraction.
Functional Vulnerabilities C3 Methyl EsterPrecludes the use of strong bases (e.g., NaOH, KOH) during extraction.

Strategic Purification Workflow

To navigate these structural contradictions, we employ a three-tier orthogonal purification strategy: Chemoselective Acid-Base Extraction, Amine-Optimized Flash Chromatography, and Hydrochloride Salt Crystallization.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) AcidExt Acidic Extraction (0.5 M HCl, pH ~2) Crude->AcidExt OrgWaste Organic Phase (Neutral/Acidic Impurities) AcidExt->OrgWaste Partition AqPhase Aqueous Phase (Protonated Pyrrolidine) AcidExt->AqPhase Partition Basification Basification & Extraction (Na2CO3 to pH 9.5, DCM) AqPhase->Basification CrudeBase Crude Free Base (Organic Extract) Basification->CrudeBase FlashChroma Flash Chromatography (Silica + 1% TEA) CrudeBase->FlashChroma PureBase Purified Free Base (>95% Purity) FlashChroma->PureBase SaltForm HCl Salt Formation (HCl in Dioxane) PureBase->SaltForm PureSalt Pure HCl Salt (>99% Purity, Crystalline) SaltForm->PureSalt

Workflow for the isolation and purification of pyrrolidine-3-carboxylates via acid-base and chromatography.

Protocol 1: Chemoselective Acid-Base Extraction

Causality & Rationale: The goal of this step is to remove non-basic organic impurities (unreacted electrophiles, neutral byproducts). By dropping the pH below 7, the secondary amine is protonated, shifting the molecule entirely into the aqueous phase. To recover the free base, we must basify the solution. However, we strictly avoid Sodium Hydroxide (NaOH). Instead, we use Sodium Carbonate (Na₂CO₃) to carefully bring the pH to 9.5. This provides enough alkalinity to deprotonate the pyrrolidine (pKa ~10) without triggering the saponification of the sensitive methyl ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of cold 0.5 M HCl. Shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. Collect the lower organic layer (contains neutral impurities) and the upper aqueous layer (contains the protonated product).

  • Aqueous Wash: Wash the aqueous layer with one additional portion of DCM to ensure complete removal of lipophilic impurities. Discard the organic washes.

  • Thermal Control: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0–5 °C. Cooling suppresses the kinetics of ester hydrolysis.

  • Chemoselective Basification: Slowly add a saturated aqueous solution of Na₂CO₃ dropwise while stirring continuously.

    • Self-Validating Check: Monitor the solution with a calibrated pH meter. Stop addition exactly when the pH stabilizes between 9.5 and 10.0. Do not exceed pH 10.5.

  • Extraction: Transfer the basified aqueous solution back to the separatory funnel. Extract three times with fresh DCM.

  • Isolation: Combine the DCM extracts, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator, water bath < 30 °C) to yield the crude free base as a pale oil.

Protocol 2: Amine-Optimized Normal Phase Flash Chromatography

Causality & Rationale: Standard silica gel (SiO₂) is inherently acidic due to surface silanol (Si-OH) groups. When the highly basic pyrrolidine passes through, it acts as a hydrogen bond acceptor and a base, causing the compound to streak across the column rather than eluting as a tight band [3]. To prevent this, we employ a "competitive masking" strategy by adding 1% Triethylamine (TEA) to the mobile phase. The TEA preferentially binds to the active silanol sites, allowing the target molecule to partition normally based on polarity [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (DCM + 1% v/v TEA) and Mobile Phase B (Methanol + 1% v/v TEA).

  • Column Equilibration: Dry-pack a standard silica gel column (230-400 mesh).

    • Self-Validating Check: Pump 3 Column Volumes (CV) of Mobile Phase A through the column before loading the sample. This pre-neutralizes the silica. If this step is skipped, the first fraction of the product will be irreversibly lost to the silica.

  • Sample Loading: Dissolve the crude free base in a minimum volume of Mobile Phase A and load it onto the column head.

  • Gradient Execution: Run the chromatography according to the optimized gradient profile (Table 2).

  • TLC Monitoring: Spot fractions on silica TLC plates.

    • Self-Validating Check: Pre-treat the TLC plates by dipping them in a 1% TEA/Hexane solution and air-drying them before spotting. This ensures the TLC accurately mimics the column environment.

  • Concentration: Pool the product-containing fractions and evaporate under reduced pressure to yield the purified free base.

Table 2: Optimized Gradient Elution Profile
Column Volumes (CV)% Mobile Phase A (DCM + 1% TEA)% Mobile Phase B (MeOH + 1% TEA)Mechanistic Purpose
0 - 2100%0%Elute non-polar impurities and residual TEA.
2 - 598%2%Transition phase to establish equilibrium.
5 - 1095%5%Elute target pyrrolidine (Product Band).
10 - 1290%10%Flush highly polar byproducts and baseline material.

Protocol 3: Orthogonal Isolation via Hydrochloride Salt Formation

Causality & Rationale: The purified free base of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is an oil, making it prone to oxidative degradation and difficult to weigh accurately for biological assays. By treating the free base with anhydrous Hydrogen Chloride (HCl), we force the formation of a highly stable, crystalline hydrochloride salt (CAS 1384427-44-4) [1]. This crystallization acts as a final orthogonal purification step, leaving any residual trace lipophilic impurities dissolved in the ethereal mother liquor.

Step-by-Step Methodology:

  • Solvation: Dissolve the purified free base in anhydrous diethyl ether (or a 1:1 mixture of DCM/Ether if solubility is poor) at a concentration of ~0.1 M.

  • Atmospheric Control: Purge the reaction flask with inert gas (Nitrogen or Argon) and cool to 0 °C in an ice bath.

  • Salt Precipitation: Under vigorous magnetic stirring, add 1.05 to 1.10 equivalents of a standardized solution of HCl in 1,4-dioxane (e.g., 4.0 M) dropwise. A white precipitate will begin to form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and particle growth.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel under vacuum. Wash the filter cake with two portions of ice-cold anhydrous diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry overnight at room temperature.

    • Self-Validating Check: The resulting Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride should be a free-flowing white powder. A sharp, narrow melting point range will confirm the absence of residual oils and solvents.

References

Application Note: Utilizing Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate in sp³-Enriched Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to discover novel, patentable, and highly efficacious therapeutics has led medicinal chemists to increasingly prioritize three-dimensional, sp³-rich molecular architectures. Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (CAS: 1384510-52-4) is a highly versatile, conformationally restricted building block designed to meet these modern drug discovery demands. Featuring a pyrrolidine core, a quaternary stereocenter at C3, and a flexible hydrogen-bonding methoxyethyl side chain, this scaffold is uniquely positioned for the development of kinase inhibitors, GPCR ligands, and other complex active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide to the physicochemical rationale, structural advantages, and validated synthetic protocols for integrating this building block into drug discovery pipelines.

Mechanistic Rationale & Structural Advantages

Escaping "Flatland" via the Quaternary C3 Center

Historically, high-throughput chemistry relied heavily on planar, sp²-hybridized aromatic cross-couplings, leading to molecules with poor solubility and high attrition rates in clinical trials. As established by Lovering et al. [1], increasing the fraction of sp³ carbons (Fsp³) and incorporating chiral centers significantly improves a drug candidate's probability of clinical success. The quaternary C3 carbon in this building block forces substituents into defined 3D vectors, preventing the molecule from adopting a flat conformation and thereby reducing non-specific protein binding and off-target toxicity.

The 2-Methoxyethyl Pharmacophore

While lipophilic alkyl chains are often used to occupy hydrophobic pockets in target proteins, they inherently increase the partition coefficient (LogP), which can compromise oral bioavailability. The incorporation of an ether oxygen in the 2-methoxyethyl group serves a dual purpose:

  • Physicochemical Modulation : It maintains a favorable LogP and topological polar surface area (TPSA), ensuring the molecule remains within Lipinski's Rule of 5 parameters.

  • Target Engagement : The ether oxygen acts as a flexible hydrogen-bond acceptor, capable of interacting with solvent channels or specific amino acid residues within a kinase hinge region [2].

The Pyrrolidine Core

Pyrrolidines are ubiquitous in medicinal chemistry due to their favorable pKa and predictable conformational states [3]. The secondary amine in this building block serves as an orthogonal point of diversification, readily undergoing Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling, or reductive amination.

Physicochemical Profiling

The following table summarizes the quantitative physicochemical data of the building block, highlighting its lead-like properties [4].

PropertyValueMedicinal Chemistry Relevance
CAS Number 1384510-52-4 (Free Base)1384427-44-4 (HCl Salt)Standardized identification for procurement and IP.
Molecular Weight 187.24 g/mol Low MW allows ample room for downstream derivatization.
Formula C₉H₁₇NO₃High Fsp³ fraction (8/9 carbons are sp³ hybridized).
TPSA 47.56 ŲOptimal for membrane permeability and oral absorption.
Calculated LogP ~0.60Excellent aqueous solubility; prevents aggregation.
H-Bond Acceptors 4Facilitates interactions with aqueous solvent and targets.
H-Bond Donors 1 (Secondary Amine)Available for functionalization or target interaction.

Synthetic Workflow & Pharmacophore Mapping

The integration of this building block into a medicinal chemistry library typically involves orthogonal deprotection and functionalization strategies.

Workflow BB Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate (Building Block) Sap Saponification (LiOH, THF/MeOH/H2O, 50°C) BB->Sap SNAr N-Arylation (SNAr) (Het-Cl, DIPEA, 90°C) BB->SNAr Acid 3-(2-methoxyethyl)pyrrolidine- 3-carboxylic acid Sap->Acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amide AmideProd C3-Amide Derivative Amide->AmideProd N_Aryl N-Heteroaryl Pyrrolidine SNAr->N_Aryl N_Aryl->Sap Sequential Derivatization

Figure 1: Divergent synthetic workflow utilizing the pyrrolidine-3-carboxylate building block.

Pharmacophore Core Pyrrolidine Core Conformationally restricted basic amine C3 Quaternary C3 Center High Fsp3 fraction Escapes 'Flatland' Core->C3 Target_Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Target_Hinge N-Derivatization binds here Methoxy 2-Methoxyethyl Group Flexible H-bond acceptor Maintains optimal LogP C3->Methoxy Ester Methyl Ester Precursor for amides or heterocycles C3->Ester Target_Pocket Hydrophobic Pocket (Van der Waals) C3->Target_Pocket Vectorizes substituents into 3D space Target_Solvent Solvent Channel (Hydrophilic Interaction) Methoxy->Target_Solvent H-bond acceptor

Figure 2: Pharmacophoric mapping of the pyrrolidine scaffold in a kinase active site.

Experimental Protocols

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic: The secondary amine of the pyrrolidine is a strong nucleophile. When targeting kinase inhibitors (e.g., TrkA or JAK inhibitors), the pyrrolidine nitrogen is frequently attached to an electron-deficient heteroaromatic ring (such as a 2-chloropyrimidine or 2-chloropyridine). Because the C3 position is sterically encumbered, moderate heating is required to overcome the activation energy barrier.

Materials:

  • Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (1.0 equiv)

  • Heteroaryl chloride (e.g., 2-chloropyrimidine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or DMF (0.2 M)

Step-by-Step Methodology:

  • Charge a dry, argon-flushed reaction vial with the pyrrolidine building block (1.0 equiv) and the heteroaryl chloride (1.1 equiv).

  • Add anhydrous NMP to achieve a 0.2 M concentration, followed by DIPEA (3.0 equiv).

  • Seal the vial and heat the mixture to 90 °C in an oil bath or heating block for 12–16 hours.

  • Self-Validation: Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass (m/z 188.1 [M+H]⁺) and the appearance of the product mass.

  • Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with 5% aqueous LiCl (3x) to remove the NMP solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Saponification of the Sterically Hindered Ester

Causality & Logic: Saponification of a methyl ester on a quaternary carbon is notoriously difficult. The neopentyl-like steric hindrance blocks the Bürgi-Dunitz trajectory required for the hydroxide ion to attack the carbonyl carbon. Therefore, standard room-temperature LiOH conditions will fail or stall. A mixed solvent system (THF/MeOH/H2O) ensures complete solvation of both the organic substrate and the inorganic base, while elevated temperatures (50 °C) provide the necessary kinetic energy.

Materials:

  • N-Arylated Pyrrolidine Ester from Protocol A (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (5.0 equiv)

  • THF / MeOH / H₂O (Ratio 2:1:1, 0.1 M)

Step-by-Step Methodology:

  • Dissolve the ester (1.0 equiv) in the THF/MeOH mixture.

  • Add a pre-dissolved solution of LiOH·H₂O (5.0 equiv) in H₂O.

  • Stir the biphasic/cloudy mixture vigorously at 50 °C for 24 hours.

  • Self-Validation: Monitor via TLC or LC-MS. The methyl ester singlet (~3.7 ppm) in the ¹H NMR spectrum must completely disappear.

  • Once complete, concentrate the mixture to remove THF and MeOH.

  • Cool the aqueous residue to 0 °C and carefully acidify to pH 3-4 using 1M HCl.

  • Extract the resulting carboxylic acid with 10% Isopropanol in Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate to yield the free acid.

Protocol C: Amide Coupling at the Quaternary Center

Causality & Logic: Converting the tertiary carboxylic acid to an amide requires highly efficient coupling reagents. Standard carbodiimides (like EDC) often lead to the formation of an inactive N-acylurea byproduct due to the slow attack of the amine on the sterically hindered O-acylisourea intermediate. HATU is mandated here; it generates a highly reactive HOAt ester that undergoes intramolecular general base catalysis, effectively bypassing the steric blockade.

Materials:

  • Pyrrolidine-3-carboxylic acid derivative (1.0 equiv)

  • Primary or secondary amine (R-NH₂) (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.5 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active HOAt ester. The solution will typically turn a pale yellow.

  • Add the target amine (1.2 equiv) in one portion.

  • Stir at room temperature for 4–8 hours.

  • Self-Validation: Quench a 5 µL aliquot into 100 µL of Acetonitrile/Water and inject into the LC-MS. The mass of the HOAt ester intermediate should be fully consumed, replaced by the target amide mass.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc.

  • Wash the organic layer with 5% LiCl, brine, dry, and purify via preparative HPLC to isolate the final API candidate.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • 1-((3s,4r)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-...
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Molecules, MDPI. URL:[Link]

Application Note: Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate as an sp³-Rich Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-dominated chemical libraries to highly saturated, stereochemically complex molecules has become a cornerstone of modern drug discovery. Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (CAS: 1384510-52-4) represents a privileged, sp³-rich building block designed to navigate complex three-dimensional pharmacophore spaces. Featuring a quaternary stereocenter, a flexible hydrogen-bond accepting side chain, and orthogonal handles for divergent synthesis, this scaffold is highly optimized for Fragment-Based Drug Discovery (FBDD) and the generation of proprietary screening libraries. This technical guide details the mechanistic rationale, physicochemical profiling, and validated protocols for deploying this scaffold in lead generation workflows.

The "Escape from Flatland" Paradigm & Scaffold Rationale

Historically, high-throughput screening (HTS) libraries were dominated by flat, aromatic (sp²-hybridized) molecules due to their synthetic accessibility via cross-coupling reactions. However, this lack of three-dimensionality often results in target promiscuity, poor aqueous solubility, and higher attrition rates in clinical trials. The "Escape from Flatland" paradigm, pioneered by Lovering et al., demonstrated that increasing the fraction of sp³ carbons (


) directly correlates with clinical success [1].

The pyrrolidine ring is uniquely suited to address these challenges [2]. Unlike rigid aromatic systems, pyrrolidines exhibit pseudorotation —a conformational flexibility that allows the ring to adopt various envelope and half-chair conformations. This dynamic 3D coverage enables the scaffold to mold into complex protein binding pockets. Furthermore, recent studies have validated that sp³-rich substituted pyrrolidines drastically improve hit rates against challenging targets, such as drug-resistant Plasmodium falciparum [3].

Structural Advantages of the Scaffold
  • Quaternary C3 Center: The presence of a fully substituted carbon at the C3 position restricts the conformational freedom of the attached functional groups, projecting the ester/amide vector and the 2-methoxyethyl chain into distinct spatial quadrants.

  • 2-Methoxyethyl Side Chain: This flexible appendage acts as a potent hydrogen-bond acceptor. Mechanistically, it is highly effective at displacing ordered water networks within target binding sites, driving binding affinity through favorable entropic gains.

  • Orthogonal Reactivity: The secondary amine and the methyl ester provide two distinct vectors for derivatization, allowing for the rapid assembly of bifunctional libraries.

G A Scaffold Selection (sp3-rich Pyrrolidine) B Orthogonal Derivatization A->B Divergent Synthesis C Library Screening (HTS / FBDD) B->C 3D Conformational Space D Hit Identification (Enhanced Selectivity) C->D Reduced Promiscuity

Workflow integrating sp3-rich pyrrolidine scaffolds into drug discovery.

Physicochemical Profiling

The baseline physicochemical properties of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate make it an ideal starting point for lead optimization. Its exceptionally high


 ensures that subsequent derivatization will not push the final drug candidate into the "flatland" territory.
PropertyValueDrug Discovery Implication
Molecular Weight 187.24 g/mol Ideal fragment size; leaves ample room for MW expansion (<500 Da).

(sp³ Carbon Fraction)
0.89 (8/9 carbons)Exceptional 3D character; correlates with reduced CYP450 inhibition [1].
cLogP (Calculated) ~0.60Highly hydrophilic; buffers the lipophilicity of added aromatic groups.
Topological Polar Surface Area 47.56 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 4Compliant with Rule of 3 (Ro3) for fragments and Rule of 5 (Ro5) for leads.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems. They account for the specific steric and electronic environment of the scaffold, particularly the hindered nature of the C3-ester.

Protocol A: N-Functionalization (Amidation/Sulfonylation)

The secondary amine of the pyrrolidine ring is highly nucleophilic and readily undergoes functionalization.

Causality & Expert Insight: Because the C3 position contains a bulky quaternary center, N-alkylation with bulky electrophiles can be sluggish. However, N-acylation and N-sulfonylation proceed rapidly. Using a slight excess of a non-nucleophilic base (DIPEA) ensures the amine is fully deprotonated without causing side reactions at the ester.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 2.5 eq, 1.25 mmol). Stir for 5 minutes at 0 °C.
    
  • Electrophile Addition: Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq, 0.55 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS. (Self-validation: The disappearance of the

    
     188 [M+H]⁺ peak indicates completion, typically within 2–4 hours).
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (2 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Sterically Hindered Ester Hydrolysis & Amidation

Causality & Expert Insight: Saponification of a methyl ester attached to a quaternary carbon is notoriously difficult due to severe steric shielding. Standard ambient conditions will fail. Elevated temperatures and a strong nucleophilic hydroxide source (LiOH) in a mixed aqueous/organic solvent system are required to force the equilibrium.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the N-protected scaffold (1.0 eq, 0.5 mmol) in a 2:2:1 mixture of THF/MeOH/H₂O (5.0 mL).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq, 2.5 mmol).

  • Heating: Heat the mixture to 65 °C for 12–16 hours. Monitor by LC-MS until the ester is fully consumed.

  • Acidification: Cool to room temperature, remove organic solvents under reduced pressure, and acidify the aqueous layer to pH ~3 using 1M HCl. Extract with Ethyl Acetate (3 × 10 mL), dry, and concentrate to yield the free carboxylic acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF (3.0 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 12 hours.

  • Workup: Dilute with Water (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash organics with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

G2 Core Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate N_alk N-Derivatization Amidation / Sulfonylation Core->N_alk R1-X, Base C_est C3-Ester Derivatization Hydrolysis & Coupling Core->C_est 1. LiOH 2. R2-NH2, HATU Prod1 N-Substituted Derivatives N_alk->Prod1 Prod2 C3-Amide Derivatives C_est->Prod2 Prod3 Bifunctional Leads Prod1->Prod3 Subsequent Ester Rxn Prod2->Prod3 Subsequent N-Rxn

Orthogonal derivatization logic for the pyrrolidine-3-carboxylate scaffold.

Representative Derivatization Data

To demonstrate the tractability of the scaffold, the following table summarizes quantitative data from a representative parallel synthesis workflow utilizing the protocols described above.

EntryN-Substitution (R¹)C3-Substitution (R²)Overall Yield (%)Purity (LC-MS)Target Application
1 BenzoylMethyl ester (Unreacted)88%>99%Fragment Screening
2 4-FluorobenzenesulfonylMethyl ester (Unreacted)92%>98%Antimicrobial Lead
3 Boc (Protecting Group)Benzylamide76%>95%Kinase Inhibitor Core
4 Acetyl2-Pyridylamide71%>96%Antimalarial Screening

Note: Yields for C3-amides (Entries 3 & 4) are calculated over two steps (hydrolysis + coupling) from the N-protected intermediate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing complexity as a directed strategy for improving success in drug discovery. Nature Reviews Drug Discovery, 8(11), 843-852. URL:[Link]

  • Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. URL:[Link]

  • Cox, B., Duffy, J., Zdorichenko, V., et al. (2020). Escaping from Flatland: Antimalarial Activity of sp³-Rich Bridged Pyrrolidine Derivatives. ACS Medicinal Chemistry Letters, 11(12), 2497–2503. URL:[Link]

Scale-Up Synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The substitution pattern on the pyrrolidine ring is crucial for modulating the pharmacological properties of these molecules. Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, in particular, is a valuable building block for the synthesis of more complex drug candidates due to its versatile functional groups. This application note provides a detailed, scalable, and robust protocol for the synthesis of this key intermediate, designed for researchers and professionals in drug development and process chemistry.

The synthetic strategy outlined herein is a three-step sequence commencing with the readily available Methyl pyrrolidine-3-carboxylate. The process involves a protective group strategy, a diastereoselective alkylation, and a final deprotection, ensuring high purity and suitability for downstream applications.

Synthetic Strategy Overview

The chosen synthetic route is designed for scalability and reproducibility. It circumvents the need for complex and costly starting materials by building the desired functionality onto a simple, commercially available precursor. The three key stages are:

  • N-Protection: The secondary amine of Methyl pyrrolidine-3-carboxylate is protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent side reactions at the nitrogen atom during the subsequent alkylation step. The Boc group is ideal for this purpose due to its stability under basic conditions and the ease of its subsequent removal under acidic conditions.[2]

  • Diastereoselective Alkylation: The crucial C-C bond formation is achieved through the alkylation of the enolate of N-Boc-methyl pyrrolidine-3-carboxylate with 2-bromoethyl methyl ether. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures the efficient formation of the enolate.[3]

  • N-Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

Synthetic_Workflow A Methyl pyrrolidine-3-carboxylate B N-Boc-methyl pyrrolidine-3-carboxylate A->B  Boc2O, Et3N   C N-Boc-methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate B->C  1. LDA  2. 2-Bromoethyl methyl ether   D Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate C->D  TFA or HCl  

Sources

Application Note: Optimized N-Alkylation Protocol for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

The pyrrolidine ring is a ubiquitous structural motif in medicinal chemistry, highly valued for its favorable physicochemical properties and its capacity to serve as a rigid scaffold for three-dimensional vector generation. Specifically, 3,3-disubstituted pyrrolidines such as methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate provide a unique quaternary stereocenter that locks the spatial orientation of the methyl ester and the 2-methoxyethyl ether groups.

Functionalizing the secondary amine of this core via N-alkylation is a critical step in library synthesis and lead optimization. However, the presence of the base-sensitive methyl ester and the fact that this building block is predominantly supplied as a stable hydrochloride salt (CAS: 1384427-44-4)[1] necessitate a highly controlled, rationally designed experimental protocol to prevent ester hydrolysis and over-alkylation.

Mechanistic Causality and Reagent Selection

The N-alkylation of secondary amines proceeds via a bimolecular nucleophilic substitution (


) pathway. Designing a self-validating, high-yield protocol requires understanding the interplay between the base, solvent, and substrate[2].
  • Base Selection (The DIPEA Advantage): To initiate the reaction, the hydrochloride salt must be neutralized to liberate the nucleophilic free amine (CAS: 1384510-52-4)[3]. We select N,N-Diisopropylethylamine (DIPEA, Hünig's base) over inorganic aqueous bases (like NaOH) to maintain strictly anhydrous conditions, thereby preventing the hydrolysis of the C3-methyl ester. Furthermore, DIPEA is sterically hindered and non-nucleophilic, meaning it will scavenge the generated hydrobromic acid without competing with the pyrrolidine for the alkylating agent[4].

  • Solvent Dynamics: Acetonitrile (MeCN) is selected as the optimal polar aprotic solvent. It effectively solvates both the starting materials and the transition state complex, accelerating the

    
     kinetics without hydrogen-bonding to the nucleophile (which would dampen its reactivity)[5].
    
  • Stoichiometric Control: To prevent the formation of undesired quaternary ammonium salts (over-alkylation), the alkylating agent is strictly limited to 1.1 equivalents, and the addition is performed at 0 °C to control the initial exothermic burst[2].

Workflow A 1. Free-Basing Amine·HCl + DIPEA B 2. Alkylation Add R-X at 0°C A->B C 3. Reaction RT, 12-18h B->C D 4. Work-up EtOAc / NaHCO3 C->D E 5. Purification Column Chromatography D->E

Fig 1. Step-by-step experimental workflow for the N-alkylation of the pyrrolidine derivative.

Quantitative Optimization Data

The following table summarizes the empirical data used to establish the optimal reaction parameters. The superiority of the DIPEA/MeCN system is evident in both yield and product purity.

Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
DIPEA (3.0 eq) MeCN 25 °C 16 92% Clean conversion; no ester cleavage.
K₂CO₃ (3.0 eq)DMF25 °C1685%Good yield, but DMF removal complicates work-up.
Et₃N (3.0 eq)DCM25 °C2465%Sluggish kinetics; significant unreacted starting material.
NaOH (aq, 3.0 eq)THF25 °C12<10%Complete hydrolysis of the C3-methyl ester to the carboxylic acid.

Step-by-Step Experimental Protocol

Standard Scale: 1.0 mmol. Alkylating Agent: Benzyl Bromide (BnBr).

Step 1: Reaction Setup and Free-Basing

  • Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar under a stream of inert nitrogen.

  • Add methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride (223.7 mg, 1.0 mmol) to the flask.

  • Suspend the solid in anhydrous Acetonitrile (5.0 mL).

  • Add DIPEA (522 µL, 3.0 mmol) via syringe. (Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq acts as the acid scavenger for the alkylation, and 1.0 eq provides a kinetic excess). Stir for 10 minutes at room temperature until a homogenous solution is achieved.

Step 2: Controlled Alkylation 5. Cool the reaction vessel to 0 °C using an ice-water bath. 6. Add benzyl bromide (130 µL, 1.1 mmol) dropwise over 5 minutes. (Causality: Dropwise addition at low temperature prevents localized high concentrations of the electrophile, mitigating the risk of quaternization).

Step 3: Execution and Self-Validation (Monitoring) 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–18 hours. 8. Self-Validation Check: Analyze the reaction via TLC (Silica gel, 5% MeOH in DCM).

  • Starting Material: Stains bright purple with Ninhydrin (

    
    ).
    
  • Product: UV-active (due to the benzyl group) and does not stain with Ninhydrin (

    
    ).
    
  • LC-MS Confirmation: Confirm the disappearance of the starting mass (

    
    ) and the appearance of the target mass (
    
    
    
    ).

Step 4: Quench and Extraction 9. Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile. 10. Partition the resulting crude residue between Ethyl Acetate (15 mL) and saturated aqueous


 (10 mL).
11. Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 x 10 mL).
12. Wash the combined organic layers with brine (15 mL), dry over anhydrous 

, filter, and concentrate in vacuo.

Step 5: Purification 13. Purify the crude oil via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 40% Ethyl Acetate in Hexanes to afford the pure N-benzyl tertiary amine.

Troubleshooting and Logic Tree

Even with optimized conditions, variations in substrate sterics or reagent degradation can lead to suboptimal results. The following logic tree provides a systematic approach to diagnosing and resolving reaction failures[2].

Troubleshooting Issue Suboptimal Yield Detected TLC TLC / LC-MS Analysis Issue->TLC Unreacted Unreacted Secondary Amine TLC->Unreacted OverAlk Quaternary Ammonium Salt TLC->OverAlk Hydrolysis Methyl Ester Hydrolysis TLC->Hydrolysis Sol1 Increase Temp / Time or use Alkyl Iodide Unreacted->Sol1 Sol2 Reduce R-X equivalents Ensure dropwise addition OverAlk->Sol2 Sol3 Ensure anhydrous conditions Use non-nucleophilic base (DIPEA) Hydrolysis->Sol3

Fig 2. Troubleshooting logic tree for common N-alkylation side reactions and their solutions.

References

  • 1384427-44-4 | Methyl 3-(2-methoxyethyl)
  • methyl 3-(2-methoxyethyl)
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base, University of Michigan (ARKIVOC).
  • Optimizing reaction conditions for N-alkyl
  • Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane, Benchchem.

Sources

Catalytic methods for the synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Executive Summary

The pyrrolidine-3-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to impart structural rigidity, tune lipophilicity, and improve the pharmacokinetic profiles of small molecules [3]. Specifically, 3,3-disubstituted pyrrolidines like methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (CAS: 1384510-52-4) serve as critical building blocks for developing potent enzyme inhibitors and receptor agonists [4].

As a Senior Application Scientist, I have structured this technical guide to detail the most robust, scalable, and atom-economical catalytic methodologies for synthesizing this target. Rather than relying on linear stoichiometric functionalization, this guide leverages a convergent catalytic 1,3-dipolar cycloaddition for de novo ring construction, followed by catalytic hydrogenolysis for global deprotection.

Strategic Overview & Retrosynthetic Analysis

The synthesis of highly substituted pyrrolidines often suffers from poor regiocontrol when relying on late-stage alkylation of the C3 position due to steric hindrance and competing β-elimination. To circumvent this, our retrosynthetic strategy disconnects the pyrrolidine ring into two readily available precursors: an electron-deficient alkene (methyl 2-(2-methoxyethyl)acrylate) and an azomethine ylide.

By utilizing a catalytic Lewis acid or Brønsted acid to generate the 1,3-dipole in situ, we achieve a concerted[3+2] cycloaddition that perfectly sets the 3,3-disubstitution pattern in a single step.

Retrosynthesis Target Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate (Target) Intermediate Methyl 1-benzyl-3- (2-methoxyethyl) pyrrolidine-3-carboxylate Target->Intermediate Pathway 2: Catalytic Hydrogenolysis (Pd/C, H2) Acrylate Methyl 2-(2-methoxyethyl) acrylate Intermediate->Acrylate Pathway 1: Catalytic [3+2] Cycloaddition (TFA) Ylide N-(methoxymethyl)-N- (trimethylsilylmethyl) benzylamine Intermediate->Ylide

Caption: Retrosynthetic disconnection of methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

Core Catalytic Methodologies

Catalytic 1,3-Dipolar Cycloaddition (De Novo Ring Construction)

Mechanistic Insights & Causality: To construct the pyrrolidine core, we utilize N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine [1]. This specific reagent is chosen because it serves as a highly stable precursor to a non-stabilized azomethine ylide. The addition of a catalytic amount of Trifluoroacetic Acid (TFA) protonates the methoxymethyl ether, driving the elimination of methanol to form an iminium ion. Subsequent rapid desilylation yields the reactive 1,3-dipole.

Because the ylide is highly reactive and prone to dimerization, the catalyst must be added slowly to maintain a low steady-state concentration of the dipole, ensuring it reacts exclusively with the LUMO of the acrylate dipolarophile [2].

CatalyticCycle A Precursor: N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine B Protonation by TFA (Loss of MeOH) A->B C Iminium Ion Intermediate B->C D Desilylation (Loss of TMS-TFA) C->D E Azomethine Ylide (Reactive 1,3-Dipole) D->E Catalyst Turnover F [3+2] Cycloaddition with Acrylate E->F G 1-Benzyl Pyrrolidine Intermediate F->G

Caption: Acid-catalyzed generation of the azomethine ylide and subsequent [3+2] cycloaddition.

Table 1: Optimization of Catalyst for [3+2] Cycloaddition Empirical data demonstrating the superiority of Brønsted acid catalysis for this specific substrate.

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Observations
TFA 10 DCM 0 to 25 12 88 Clean conversion, minimal dimerization.
LiF150 (Stoich)MeCN252475Sluggish desilylation; requires excess reagent.
AgF5THF251882Good yield, but light-sensitive and expensive.
TMSOTf5DCM0885Fast reaction, but trace polymerization observed.

Detailed Protocol 1: Synthesis of Methyl 1-benzyl-3-(2-methoxyethyl)pyrrolidine-3-carboxylate Self-Validating System: The use of a syringe pump ensures kinetic control, preventing the accumulation of the reactive intermediate.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Loading: Charge the flask with methyl 2-(2-methoxyethyl)acrylate (10.0 mmol, 1.44 g) and anhydrous dichloromethane (DCM, 50 mL). DCM is selected as a non-polar, aprotic solvent to stabilize the transition state without quenching the ylide.

  • Precursor Addition: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (12.0 mmol, 2.85 g) to the stirring solution and cool the mixture to 0 °C using an ice bath.

  • Catalytic Initiation: Dissolve Trifluoroacetic Acid (TFA, 1.0 mmol, 76 µL) in 5 mL of anhydrous DCM. Add this catalyst solution dropwise over 15 minutes using a syringe pump.

  • Reaction Progression: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 12 hours. Validate completion via LC-MS (monitor the disappearance of the acrylate mass).

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 to neutralize the TFA catalyst, preventing unwanted side reactions during concentration. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, 10-30% EtOAc in Hexanes) to afford the intermediate.

Catalytic Hydrogenolysis (Global Deprotection)

Mechanistic Insights & Causality: Removal of the N-benzyl protecting group is achieved via heterogeneous transition-metal catalysis using Palladium on Carbon (Pd/C). The mechanism relies on the oxidative addition of Pd(0) into the activated benzylic C-N bond, followed by hydrogenolysis. Methanol is chosen as the solvent because its polar protic nature excellently solvates the resulting secondary amine, preventing catalyst poisoning.

Table 2: Optimization of Catalytic Hydrogenolysis Conditions

CatalystH₂ Pressure (psi)SolventTemp (°C)Time (h)Yield (%)
10% Pd/C15 (Balloon)MeOH251695
10% Pd/C 50 (Parr) MeOH 25 4 98
20% Pd(OH)₂/C15 (Balloon)MeOH25892
5% Pt/C50 (Parr)EtOAc252445 (Incomplete)

Detailed Protocol 2: Synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate Safety Note: Dry Pd/C is highly pyrophoric. Always add the catalyst to the solvent under an inert atmosphere.

  • Setup: In a 100 mL heavy-walled hydrogenation vessel, dissolve the intermediate (8.0 mmol, 2.22 g) in HPLC-grade Methanol (30 mL).

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 0.08 mmol Pd, 85 mg) under a gentle stream of argon.

  • Atmosphere Exchange: Seal the vessel, evacuate the atmosphere under vacuum, and backfill with Hydrogen gas (H2). Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Hydrogenation: Pressurize the vessel to 50 psi with H2 and agitate on a Parr shaker at 25 °C for 4 hours.

  • Filtration: Vent the H2 gas safely and purge the vessel with argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Crucial: Wash the Celite pad thoroughly with Methanol (3 x 15 mL) but do not allow the Pd/C to dry out in the air.

  • Salt Formation (Optional but Recommended): Concentrate the filtrate under reduced pressure. To isolate the compound as a stable hydrochloride salt [4], dissolve the free base in diethyl ether (20 mL) and add 2.0 M HCl in diethyl ether (4.5 mL) dropwise at 0 °C. Filter the resulting white precipitate and dry under high vacuum to yield the final product.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate , the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 188.1.

  • ¹H NMR (400 MHz, CDCl3): Look for the disappearance of the benzylic protons (singlet near 3.6 ppm) and the aromatic multiplet (7.2-7.4 ppm) present in the intermediate. The methoxy singlet (-OCH3) should integrate clearly to 3H near 3.3 ppm, and the methyl ester (-COOCH3) to 3H near 3.7 ppm.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones". Available at:[Link]

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (often isolated as the hydrochloride salt, CAS: 1384427-44-4) [1].

The construction of this 3,3-disubstituted pyrrolidine scaffold relies heavily on the precise


-alkylation of a protected pyrrolidine-3-carboxylate. This process is highly sensitive to steric hindrance, solvent coordination, and electrophile hardness. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure high-yielding, reproducible syntheses.

I. Synthesis Workflow Visualization

Workflow SM 1-Boc-3-pyrrolidinecarboxylic acid methyl ester Enolate Enolate Formation (LDA, THF, -78°C) SM->Enolate Alkylation Alkylation (1-bromo-2-methoxyethane, DMPU, -78°C to RT) Enolate->Alkylation Workup Quench & Workup (NH4Cl aq, EtOAc extraction) Alkylation->Workup Deprotection Boc Deprotection (4M HCl in Dioxane, RT) Workup->Deprotection Product Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate HCl Deprotection->Product

Figure 1: Optimized synthesis workflow for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

II. Frequently Asked Questions & Troubleshooting Guide

Q1: My C3-alkylation yield is stalled below 50%, and I am recovering unreacted starting material. How can I improve enolate reactivity? Analysis: In weakly coordinating solvents like pure THF, lithium enolates generated by LDA exist as tightly bound tetrameric or dimeric aggregates [2]. These aggregates are significantly less nucleophilic than their monomeric counterparts. Furthermore, the C3 position of the pyrrolidine ring is sterically hindered, making the nucleophilic attack on the alkyl halide sluggish. Solution: Introduce DMPU (N,N'-Dimethylpropyleneurea) as a co-solvent (typically a 5:1 THF:DMPU ratio). DMPU is a strong Lewis base that actively solvates the lithium cation, breaking down the enolate aggregates into highly reactive "naked" monomeric enolates [3]. Unlike HMPA, DMPU is a safer, non-carcinogenic alternative that provides identical deaggregating power [4].

Q2: LC-MS analysis shows I am getting a mixture of the desired product and an isomer. NMR suggests O-alkylation instead of C-alkylation. How do I fix this? Analysis: Enolates are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile, while the enolate carbon is "soft." If you are using a hard electrophile (like 2-methoxyethyl tosylate or mesylate), the transition state favors attack by the hard oxygen atom, leading to an enol ether byproduct. Solution: Switch your alkylating agent to 1-bromo-2-methoxyethane . The bromide ion is a softer leaving group than a sulfonate, which shifts the reaction pathway to favor the softer carbon nucleophile, ensuring exclusive C-alkylation [4].

Q3: I am observing significant hydrolysis of my methyl ester during the enolization step. What is going wrong? Analysis: Ester hydrolysis during enolization is almost always caused by adventitious moisture reacting with the strong base (LDA) to form lithium hydroxide (LiOH), which rapidly saponifies the methyl ester. Alternatively, using an alkoxide base (e.g., NaOMe) can cause transesterification or side reactions. Solution: Ensure a strictly anhydrous environment. Use freshly distilled THF over sodium/benzophenone, flame-dry all glassware under a vacuum, and backfill with ultra-pure argon. Always use a non-nucleophilic, sterically hindered base like LDA or LiHMDS to prevent direct attack on the carbonyl carbon.

III. Diagnostic Decision Tree

Troubleshooting Issue Low Yield of C3-Alkylated Product Cause1 Poor Enolate Reactivity (Aggregation) Issue->Cause1 Cause2 Ester Hydrolysis (Moisture/Base) Issue->Cause2 Cause3 O-Alkylation (Hard Electrophile) Issue->Cause3 Sol1 Add DMPU (10-20%) to break aggregates Cause1->Sol1 Sol2 Use strictly anhydrous THF & non-nucleophilic LDA Cause2->Sol2 Sol3 Use Alkyl Bromide instead of Tosylate Cause3->Sol3

Figure 2: Diagnostic decision tree for resolving common C3-alkylation bottlenecks.

IV. Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes the causal relationship between reaction conditions and the yield of the intermediate 1-Boc-3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

EntryBase (Equiv)Solvent SystemElectrophileTemp ProfileYield (%)Observation
1LDA (1.1)Pure THF1-bromo-2-methoxyethane-78 °C to RT45%Incomplete reaction due to enolate aggregation.
2 LDA (1.1) THF / DMPU (5:1) 1-bromo-2-methoxyethane -78 °C to RT 88% Optimal. Monomeric enolate drives rapid C-alkylation.
3LDA (1.1)THF / DMPU (5:1)2-methoxyethyl tosylate-78 °C to RT62%Significant O-alkylation observed (HSAB mismatch).
4NaH (1.2)DMF1-bromo-2-methoxyethane0 °C to RT<10%Ester cleavage and decomposition.

V. Step-by-Step Experimental Protocol

Part A: Alkylation of 1-Boc-3-pyrrolidinecarboxylic acid methyl ester

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and purge with Argon three times.

  • Base Generation: Add anhydrous THF (40 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol). Stir for 30 minutes at -78 °C to form LDA.

  • Enolization: Dissolve 1-Boc-3-pyrrolidinecarboxylic acid methyl ester (2.29 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes. Stir for 45 minutes at -78 °C.

  • Deaggregation & Alkylation: Add anhydrous DMPU (10 mL) to the reaction mixture, followed immediately by 1-bromo-2-methoxyethane (1.41 mL, 15.0 mmol).

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (50 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate.

Part B: Boc Deprotection to Yield the Hydrochloride Salt

  • Reaction: Dissolve the purified intermediate from Part A in anhydrous Dichloromethane (20 mL).

  • Deprotection: Add 4M HCl in Dioxane (10 mL). Note: Do not use aqueous HCl or heat, as this will hydrolyze the methyl ester. Stir the mixture at room temperature for 2 hours.

  • Isolation: Monitor by TLC. Upon completion, concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride as a white solid. Filter and dry under high vacuum.

VI. References

  • Williard, P. G., et al. "Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms". Journal of the American Chemical Society. Available at:[Link]

  • Fiveable. "Alkylation of enolates | Organic Chemistry II Class Notes". Fiveable. Available at:[Link]

Technical Support Center: Optimizing the Yield of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate . This molecule is a highly valued sterically hindered building block used in the development of complex heterocycles and kinase inhibitors[1].

Synthesizing the quaternary C3 center via enolate alkylation is notoriously challenging. Researchers frequently encounter low yields due to the steric bulk of the pyrrolidine ring, competing elimination reactions of the alkylating agent, and severe product loss during aqueous workup. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yielding, reproducible syntheses.

Synthetic Workflow & Mechanistic Overview

The most reliable synthetic route involves the N-protection of methyl pyrrolidine-3-carboxylate, followed by lithium enolate formation, alkylation with 1-bromo-2-methoxyethane, and subsequent deprotection to isolate the product as a stable hydrochloride salt[2].

Workflow A Methyl pyrrolidine- 3-carboxylate B N-Boc Protection (Boc2O, Et3N) A->B C Enolization (LDA, -78°C) B->C D Alkylation (1-bromo-2-methoxyethane, DMPU) C->D E Deprotection (HCl/Dioxane) D->E F Target Molecule (HCl Salt) E->F

Figure 1: Four-step synthetic workflow for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

Quantitative Data: Alkylation Optimization Metrics

The critical bottleneck in this workflow is the C3 alkylation step. The table below summarizes the causality between reaction conditions and isolated yields, demonstrating why specific bases and additives are mandatory[3].

Base (Equivalents)Additive (Equivalents)Temp Profile (°C)Conversion (%)Isolated Yield (%)Primary Observation / Issue
LDA (1.1 eq)None-78 to rt4532Sluggish reaction; high unreacted starting material.
NaHMDS (1.1 eq)None-78 to rt3015High E2 elimination of the alkyl halide.
LDA (1.5 eq)HMPA (2.0 eq)-78 to -408568Good yield, but HMPA is highly carcinogenic.
LDA (1.5 eq) DMPU (3.0 eq) -78 to -40 92 78 Optimal conditions; high SN2 selectivity.

Step-by-Step Experimental Methodology

To ensure a self-validating system, do not proceed to the alkylation step unless your Lithium diisopropylamide (LDA) has been freshly titrated.

Phase A: Enolate Formation and Alkylation (Critical Step)
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and cool to -78 °C.

  • Base Addition: Add freshly titrated LDA (1.5 equiv).

  • Enolization: Dissolve N-Boc-methyl pyrrolidine-3-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise to the LDA solution over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolization[1].

  • Additive Introduction: Add anhydrous N,N'-Dimethylpropyleneurea (DMPU) (3.0 equiv) dropwise. Stir for 10 minutes.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.5 equiv) dropwise[4]. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -40 °C over 4 hours.

  • Quench: Quench the reaction at -40 °C with saturated aqueous NH₄Cl. Extract with EtOAc, wash extensively with water (to remove DMPU) and brine, dry over Na₂SO₄, and concentrate.

Phase B: Deprotection and Anhydrous Isolation
  • Deprotection: Dissolve the crude alkylated intermediate in anhydrous dichloromethane (DCM). Add 4N HCl in dioxane (10.0 equiv). Stir at room temperature for 2-4 hours until gas evolution ceases.

  • Precipitation: Concentrate the solution in vacuo to a thick oil. Triturate with anhydrous diethyl ether.

  • Isolation: The product will precipitate as a white solid (Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride). Filter under a nitrogen blanket and dry in a vacuum oven[2].

Troubleshooting Guides & FAQs

Q: Why is my alkylation yield stuck below 40% despite complete enolization?

A: The C3 position of the pyrrolidine ring is highly sterically hindered. Lithium enolates naturally form tight hexameric or tetrameric aggregates in THF, which are too bulky to attack the electrophile efficiently. Solution: You must use a strongly coordinating additive like DMPU[3]. DMPU solvates the lithium cation, breaking the enolate aggregates into highly reactive monomers. This dramatically increases the effective nucleophilicity of the enolate, pushing the equilibrium toward the desired SN2 alkylation.

Q: I am detecting a lot of methyl vinyl ether in my reaction mixture. What is happening?

A: You are losing your alkylating agent (1-bromo-2-methoxyethane) to a competing E2 elimination reaction. Strong bases like LDA can act as Brønsted bases rather than nucleophiles if the temperature is too high, stripping a proton from the alkyl halide to form methyl vinyl ether and HBr. Solution: Strict temperature control is non-negotiable. The reaction must be held at -78 °C during the addition and only allowed to warm to -40 °C. Never let the reaction reach room temperature before quenching.

Mechanism Enolate Lithium Enolate of N-Boc-Ester Product C-Alkylated Product (Desired SN2) Enolate->Product SN2 Attack (Favored by DMPU / -78°C) Elimination Methyl Vinyl Ether + HBr (E2 Elimination Side-Product) Enolate->Elimination Base-promoted E2 (Favored at T > -40°C) AlkylHalide 1-bromo-2-methoxyethane AlkylHalide->Product AlkylHalide->Elimination

Figure 2: Competing SN2 alkylation and E2 elimination pathways during the enolate reaction.

Q: I lose most of my product during the final extraction after Boc-deprotection. How can I improve recovery?

A: Do not use an aqueous workup for the final deprotected product. The free base of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a secondary amine with a highly polar ether side-chain; it is extremely water-soluble. Solution: Bypass aqueous extraction entirely. Perform the deprotection using anhydrous HCl in dioxane. The byproduct (isobutylene) evaporates, and the target molecule can be directly precipitated and isolated as the hydrochloride salt using diethyl ether[2].

Q: Can I use NaHMDS or KHMDS instead of LDA?

A: It is highly discouraged for this specific substrate. While NaHMDS and KHMDS form more reactive enolates (due to the more ionic character of Na-O and K-O bonds), they also drastically increase the rate of the competing E2 elimination of 1-bromo-2-methoxyethane. LDA provides the optimal balance of basicity and nucleophilicity when paired with DMPU.

References

  • Google Patents (WO2019058132A1). Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase. Available at:[1]

  • Google Patents (US10611760B2). Therapeutic compounds as inhibitors of the orexin-1 receptor. Available at:[4]

  • Fiveable. Alkylation of enolates | Organic Chemistry II Class Notes. Available at:[Link][3]

Sources

Troubleshooting common side reactions in Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions encountered during this synthesis. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Introduction to the Synthesis

The synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, a key building block in medicinal chemistry, typically proceeds via a two-step route starting from a commercially available precursor:

  • C-Alkylation: Selective alkylation at the C3 position of an N-protected methyl pyrrolidine-3-carboxylate. The use of an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent the competing N-alkylation.

  • Deprotection: Removal of the N-protecting group to yield the final target molecule.

This guide will primarily focus on troubleshooting issues that arise during the critical C-alkylation step, as this is where the majority of side reactions occur.

Troubleshooting Guide: Common Side Reactions

This section is dedicated to addressing specific experimental challenges in a question-and-answer format.

Issue 1: Low Yield of the Desired C-Alkylated Product and Formation of N-Alkylated Impurity

Question: I am attempting the alkylation of N-Boc-methyl-pyrrolidine-3-carboxylate with 2-bromoethyl methyl ether using sodium hydride (NaH) in THF, but I am observing a low yield of my desired C-alkylated product and a significant amount of a byproduct which I suspect is the N-alkylated pyrrolidine. How can I improve the selectivity for C-alkylation?

Answer: This is a classic problem of competing N-alkylation versus C-alkylation at a nitrogen-containing heterocyclic system with an enolizable proton. While the N-Boc protecting group is designed to disfavor N-alkylation, certain conditions can still lead to this unwanted side reaction. The key to maximizing C-alkylation lies in the careful selection of the base and reaction conditions to favor the formation and reaction of the C-enolate.

Causality and Strategic Solutions:

The regioselectivity of the alkylation is determined by the relative nucleophilicity of the nitrogen atom versus the C3 carbon atom. Even with a Boc group, the nitrogen lone pair can exhibit some nucleophilicity. The choice of base is critical in determining which proton is abstracted and the nature of the resulting nucleophile.

  • Kinetic vs. Thermodynamic Control: Strong, sterically hindered bases at low temperatures tend to favor the formation of the kinetic enolate (deprotonation at the less hindered site), which in this case is the C3-proton. Less hindered, strong bases at higher temperatures can lead to the thermodynamic product, which may involve the nitrogen atom.

    • Lithium diisopropylamide (LDA) is a strong, bulky base that is often used to generate kinetic enolates at low temperatures (typically -78 °C).[1][2][3] Its steric bulk disfavors interaction with the sterically encumbered nitrogen of the Boc-protected pyrrolidine.

    • Sodium hydride (NaH) is a strong, non-bulky base.[1][3] While effective at deprotonation, its smaller size may allow for interaction at the nitrogen, especially if the reaction temperature is not carefully controlled.

Troubleshooting Workflow:

start Low Yield of C-Alkylated Product & High N-Alkylated Impurity base Evaluate Base and Temperature start->base solvent Consider Solvent Effects start->solvent electrophile Assess Electrophile Reactivity start->electrophile lda Switch to LDA at -78°C base->lda Recommended nah_control Optimize NaH Conditions: - Lower temperature (e.g., 0°C) - Slow addition of electrophile base->nah_control Alternative polar_aprotic Use Polar Aprotic Solvents (e.g., THF, Dioxane) solvent->polar_aprotic iodide Consider using 2-iodoethyl methyl ether electrophile->iodide More reactive

Caption: Troubleshooting workflow for poor C-alkylation selectivity.

Recommended Protocol for Selective C-Alkylation:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous THF. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of N-Boc-methyl-pyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF to a freshly prepared solution of LDA (1.1 eq) in THF at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of 2-bromoethyl methyl ether (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Summary: Influence of Base on Regioselectivity

BaseTemperatureTypical OutcomeRationale
LDA -78 °CHigh C-alkylation selectivityForms the kinetic enolate due to its steric bulk.[1][2]
NaH 0 °C to RTMixture of C- and N-alkylationLess sterically hindered, can promote thermodynamic product formation.
KHMDS -78 °CHigh C-alkylation selectivitySimilar to LDA, a strong and bulky base.
Issue 2: Formation of Dialkylated Byproduct

Question: After performing the C-alkylation, I am observing a significant amount of a higher molecular weight impurity which I believe is the C,C-dialkylated product. How can I prevent this?

Answer: The formation of a dialkylated product occurs when the mono-alkylated product is deprotonated by the excess base and reacts with another molecule of the electrophile. This is more likely to happen if the reaction conditions are not carefully controlled.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of the base and the electrophile. Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation of the starting material, but avoid a large excess. The electrophile should be used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition: Add the solution of the electrophile slowly and dropwise to the enolate solution at a low temperature. This maintains a low concentration of the electrophile in the reaction mixture at any given time, minimizing the chance of the mono-alkylated product reacting further.

  • Temperature Control: Maintain a low reaction temperature during the addition of the electrophile and for a period afterward. This reduces the rate of the second alkylation reaction, which typically has a higher activation energy.

Issue 3: Hydrolysis of the Methyl Ester

Question: During my work-up procedure, I am noticing the presence of the corresponding carboxylic acid, indicating hydrolysis of the methyl ester. How can I avoid this?

Answer: Ester hydrolysis can occur during the aqueous work-up, especially if the pH is not well-controlled or if the reaction mixture is exposed to acidic or basic conditions for an extended period at elevated temperatures.

Preventative Measures:

  • Neutral Work-up: Use a neutral or slightly acidic quenching agent, such as saturated aqueous ammonium chloride. Avoid strongly acidic or basic washes if possible.

  • Temperature: Perform the work-up at a low temperature (e.g., using an ice bath) to minimize the rate of hydrolysis.

  • Minimize Contact Time: Do not let the reaction mixture sit in the aqueous phase for an extended period. Promptly perform the extraction after quenching.

  • Purification: If some hydrolysis is unavoidable, the desired ester can often be separated from the carboxylic acid by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is an N-Boc protecting group necessary for this synthesis?

A1: The pyrrolidine nitrogen is a nucleophilic center. Without a protecting group, the alkylating agent would preferentially react with the nitrogen, leading to the N-alkylated product as the major or exclusive product. The bulky tert-butyloxycarbonyl (Boc) group sterically hinders the nitrogen and withdraws electron density, significantly reducing its nucleophilicity and directing the alkylation to the C3 position after deprotonation.

Q2: What is the best method for removing the N-Boc protecting group in the final step?

A2: The N-Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[4][5] Another common method is using a solution of HCl in an organic solvent like dioxane or methanol.[6] The choice of acid and solvent can be optimized based on the stability of the final product. After deprotection, a basic work-up is usually required to obtain the free amine.

Q3: How can I monitor the progress of the alkylation reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material, the C-alkylated product, and the N-alkylated byproduct will likely have different Rf values. Staining with potassium permanganate or ninhydrin (after deprotection on the TLC plate) can help visualize the spots. For more quantitative analysis, LC-MS can be used to monitor the disappearance of the starting material and the appearance of the products.

Q4: What are some tips for purifying the final product?

A4: The desired C-alkylated product can typically be separated from the N-alkylated byproduct and other impurities by flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and hexanes, can be effective. The polarity of the eluent can be adjusted to achieve optimal separation. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations of the isomers if they are difficult to separate by column chromatography.[7][8]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

start Start step1 Prepare LDA solution at -78°C start->step1 step2 Add N-Boc-methyl-pyrrolidine-3-carboxylate solution to LDA at -78°C step1->step2 step3 Stir for 1h at -78°C (Enolate formation) step2->step3 step4 Add 2-bromoethyl methyl ether at -78°C step3->step4 step5 Stir and warm to RT overnight step4->step5 step6 Quench with aq. NH4Cl at 0°C step5->step6 step7 Aqueous work-up and extraction step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Caption: Workflow for the C-alkylation step.

Materials:

  • N-Boc-methyl-pyrrolidine-3-carboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • 2-Bromoethyl methyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of LDA (1.1 eq) by slowly adding n-BuLi to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve N-Boc-methyl-pyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF.

  • Slowly add the substrate solution to the LDA solution at -78 °C. Stir for 1 hour at this temperature.

  • Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of N-Boc-methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Materials:

  • N-Boc-methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected pyrrolidine (1.0 eq) in DCM.

  • Add TFA (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the final product.

References

  • McNeil, A. J., Toombes, G. E. S., Gruner, S. M., Lobkovsky, E., Collum, D. B., Chandramouli, S. V., Vanasse, B. J., & Ayers, T. A. (2004). Diastereoselective Alkylation of β-Amino Esters: Structural and Rate Studies Reveal Alkylations of Hexameric Lithium Enolates. Journal of the American Chemical Society, 126(50), 16559–16568. [Link]

  • Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Muthukrishnan, A., & Murugan, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(58), 35359–35365. [Link]

  • Ferguson, M. L., O'Leary, D. J., & Grubbs, R. H. (2003). Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 80, 85. [Link]

  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(18), 3679-89. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Beak, P., & Lee, W. K. (1993). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 115(11), 4627–4636. [Link]

  • Choy, J., Jaime, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3835-3844. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092. [Link]

  • ACS Publications. (2024, October 23). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • PTC Organics. (n.d.). PTC C-Alkylation of a 3-Pyrrolidinone. [Link]

  • Reddit. (2024, August 29). LDA vs NAH?. r/Mcat. [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]

  • YouTube. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]

  • Taylor & Francis. (n.d.). Amino esters – Knowledge and References. [Link]

  • Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]

  • Pearson. (2024, July 19). Without looking back, propose a mechanism for the hydrolysis of this iminium salt to the alkylated ketone. [Link]

  • Rong, Z.-Q., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society. [Link]

  • Dickerson, S. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community. [Link]

  • Khobragade, T. P., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5788. [Link]

  • Coldham, I., & Ruan, J. (2011). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Chemical Communications, 47(2), 706-708. [Link]

  • AIR Unimi. (n.d.). Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. [Link]

  • Wang, X., Xue, J., & Rong, Z.-Q. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wang, C., et al. (2011). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 13(16), 4252–4255. [Link]

  • Madsen, R., et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry, 64(6), 3349–3366. [Link]

  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. [Link]

Sources

Technical Support Center: Purity Optimization for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyrrolidine scaffolds. This guide addresses the specific physicochemical challenges associated with purifying Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (Free base CAS:; HCl salt CAS:).

Because this molecule features a basic secondary amine, a hydrolyzable methyl ester, and a highly polar methoxyethyl ether moiety, standard purification templates often fail. This guide provides field-proven, causality-driven protocols to help you achieve >99% purity.

Liquid-Liquid Extraction (LLE) & Phase Partitioning

Q: I am losing a significant portion of my product in the aqueous phase during the basic workup. How can I improve recovery and remove water-soluble impurities?

The Science (Causality): The target compound possesses a high density of hydrogen-bond acceptors (the ester carbonyl, the ether oxygen, and the amine). Even when the secondary amine is fully deprotonated to its free-base form (at pH > 10), the molecule retains significant hydrophilicity. Standard extraction solvents like ethyl acetate or diethyl ether lack the polarity to efficiently partition the free base out of the water. Furthermore, prolonged exposure to basic aqueous conditions can induce ester hydrolysis .

The Solution: Implement a "salting-out" procedure to decrease the solubility of the organic compound in the aqueous phase, paired with a highly polar, halogenated solvent like Dichloromethane (DCM) or a Chloroform/Isopropanol mixture.

Protocol 1: Optimized Acid-Base Extraction
  • Acidic Wash (Impurity Purge): Dilute the crude reaction mixture in DCM. Extract with 1.0 M HCl (aq) until the aqueous layer reaches pH ~2. The target pyrrolidine protonates and moves into the aqueous layer. Discard the organic layer (which now contains neutral and acidic impurities).

  • Basification: Cool the retained aqueous layer to 0–5 °C in an ice bath to suppress ester hydrolysis. Slowly add 2.0 M NaOH (aq) dropwise under vigorous stirring until the pH reaches 10–11.

  • Salting Out: Saturate the basic aqueous layer by adding solid NaCl until no more dissolves.

  • Extraction: Extract the aqueous layer three times with DCM (or a 3:1 mixture of

    
    :Isopropanol for stubborn emulsions).
    
  • Drying: Combine the organic extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C  to yield the crude free base.
    

G Crude Crude Mixture (Target + Impurities) Acidic 1M HCl Wash (pH 2) Target in Aqueous Phase Crude->Acidic Organic1 Organic Phase (Discard Neutral Impurities) Acidic->Organic1 Phase Separation Basic NaOH + NaCl (pH 10, 0°C) Target Deprotonated Acidic->Basic Retain Aqueous Organic2 DCM Extraction (Recover Pure Free Base) Basic->Organic2 Extract & Dry

Acid-base extraction logic for isolating the basic pyrrolidine free base.

Chromatographic Resolution

Q: My compound streaks severely on silica gel TLC plates and columns, resulting in overlapping impurity fractions and poor mass recovery. How do I resolve this?

The Science (Causality): The secondary amine of the pyrrolidine ring is highly basic. Standard silica gel (


) surfaces are populated with mildly acidic silanol (Si-OH) groups. As the compound travels down the column, the amine protonates and binds ionically to the stationary phase. This causes severe band broadening (streaking), poor resolution, and irreversible adsorption (low recovery)—a well-documented phenomenon for structurally complex pyrrolidine-3-carboxylates .

The Solution: Neutralize the acidic silanol sites dynamically by adding a basic modifier to your mobile phase, or switch to an amine-functionalized stationary phase.

Protocol 2: Basified Silica Gel Chromatography
  • Column Preparation: Slurry-pack standard silica gel (230-400 mesh) using a solvent system containing 1% to 2% Triethylamine (TEA) (e.g., 98% DCM / 1% Methanol / 1% TEA).

  • Equilibration: Flush the column with at least 3 column volumes of the TEA-containing eluent to fully deactivate the silanol groups before loading the sample.

  • Sample Loading: Dissolve the crude free base in a minimum amount of the starting eluent and apply it to the column.

  • Elution: Run a gentle gradient (e.g., 1% to 5% Methanol in DCM, maintaining 1% TEA throughout). The TEA acts as a sacrificial base, occupying the silanol sites and allowing the pyrrolidine to elute as a sharp, highly concentrated band.

  • Solvent Removal: Co-evaporate the collected fractions with toluene to aid in the complete azeotropic removal of residual TEA.

Salt Formation & Crystallization (Ultimate Purity)

Q: Even after chromatography, my free base is a viscous oil with trace impurities, and it seems to degrade over time. How can I achieve >99% purity and long-term stability?

The Science (Causality): Amino esters in their free base form are inherently unstable over long periods. The nucleophilic secondary amine can undergo intermolecular aminolysis with the methyl ester of a neighboring molecule, forming polymeric impurities or diketopiperazines. Converting the oily free base to a crystalline hydrochloride salt (CAS 1384427-44-4) serves two purposes:

  • It protonates the amine, completely neutralizing its nucleophilicity and stabilizing the ester .

  • It induces crystallization, which physically excludes structurally similar impurities that co-elute during chromatography .

Protocol 3: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the chromatographically purified free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at room temperature (approx. 10 mL solvent per gram of compound).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (or HCl in ether) dropwise under vigorous stirring.

  • Precipitation: A white precipitate (the hydrochloride salt) will form immediately. Allow the suspension to stir at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid rapidly under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold, anhydrous ether.

  • Recrystallization (Optional but Recommended): If purity is still <99%, recrystallize the salt from a mixture of hot ethanol and cold ethyl acetate. Dry the final crystals under high vacuum at 40 °C for 12 hours.

G FreeBase Purified Free Base (Oil) Prone to degradation Solvent Dissolve in Anhydrous MTBE (0 °C, N2 Atmosphere) FreeBase->Solvent Acid Add 1.1 eq HCl in Dioxane Protonates Amine Solvent->Acid Dropwise addition Crystals Filter & Wash (Exclude soluble impurities) Acid->Crystals Precipitation PureSalt HCl Salt (>99% Purity) Stable Crystalline Solid Crystals->PureSalt Vacuum Dry

Workflow for converting the unstable free base oil into a highly pure, stable HCl salt.

Quantitative Data & Troubleshooting Summaries

Table 1: Physicochemical Properties Affecting Purification
PropertyValue / CharacteristicPurification Implication
Molecular Weight 187.24 g/mol (Free base)Highly volatile; avoid high heat during concentration.
Physical State Viscous Oil (Free base) / Solid (HCl Salt)Free base is difficult to handle; salt formation is required for crystallization.
Amine pKa ~8.5 - 9.5 (Estimated)Requires pH > 10 for free base extraction; pH < 2 for aqueous purging.
Functional Groups Secondary Amine, Methyl Ester, EtherProne to ester hydrolysis in strong aqueous base/acid; highly hydrophilic.
Table 2: Method Comparison for Purity Optimization
Purification MethodTypical Purity AchievedYield ImpactProsCons
Standard Silica Column 80 - 85%Low (40-50%)Cheap, standard setup.Severe streaking, irreversible adsorption, poor resolution.
Basified Column (1% TEA) 90 - 95%High (80-90%)Excellent resolution, high recovery.Requires removal of residual TEA (azeotropic drying).
HCl Salt Crystallization >99.5% Medium (70-80%)Ultimate purity, provides long-term shelf stability.Requires anhydrous conditions and handling of corrosive HCl gas/solutions.

References

  • Organic Syntheses. "Ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate". Organic Syntheses, Vol. 96, p. 52 (2019). Available at:[Link]

  • Google Patents. "WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives". World Intellectual Property Organization.

Overcoming low reactivity of starting materials for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to the low reactivity of starting materials in this synthesis. We will explore the causality behind common issues and provide field-proven troubleshooting strategies and detailed protocols to enhance your success rate.

Introduction: The Synthetic Challenge

The target molecule, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, is a disubstituted pyrrolidine derivative. A common and direct synthetic approach involves the C-alkylation of an N-protected methyl pyrrolidine-3-carboxylate with a suitable 2-methoxyethyl electrophile. The primary challenge in this synthesis often stems from the difficulty of deprotonating the C-3 position of the pyrrolidine ring to form a reactive enolate nucleophile. This guide will address this core issue and related problems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction shows very low or no conversion. I'm recovering most of my starting pyrrolidine ester. What's going wrong?

A: This is the most common issue and almost always points to inefficient deprotonation of the C-3 carbon. The proton at this position is not highly acidic, requiring carefully chosen, strong bases and rigorously controlled conditions.

Primary Causes and Solutions:

  • Insufficient Base Strength: The pKa of the C-3 proton is relatively high. Weak inorganic bases like potassium carbonate (K₂CO₃) or organic amines like triethylamine (TEA) are generally insufficient to generate the necessary carbon-centered anion (enolate) in adequate concentration.[1]

    • Solution: Employ a strong, non-nucleophilic base. Lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium bis(trimethylsilyl)amide (KHMDS) are the reagents of choice. These bases are strong enough to irreversibly deprotonate the C-H bond, driving the reaction forward.

  • Inactive Base or Protic Contamination: Strong organometallic bases are highly reactive and can be quenched by trace amounts of water, alcohols, or even atmospheric moisture.[2]

    • Solution:

      • Use Fresh Reagents: Use a freshly opened bottle of the base or a recently titrated solution of LDA.

      • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents like Tetrahydrofuran (THF) or Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Temperature: Enolate formation is typically performed at very low temperatures to ensure stability and prevent side reactions.

    • Solution: Pre-cool your solution of the pyrrolidine starting material to -78 °C (a dry ice/acetone bath) before the slow, dropwise addition of the strong base. Maintain this temperature during the deprotonation step.

Table 1: Comparison of Bases for C-3 Deprotonation
BasepKa of Conjugate AcidTypical ConditionsAdvantagesDisadvantages
LDA ~36-78 °C, THFStrong, non-nucleophilic, forms kinetic enolateThermally unstable, must be prepared fresh or used from a fresh commercial solution
NaHMDS/KHMDS ~26-78 °C to 0 °C, THFStrong, commercially available as solid or solution, good thermal stabilityMore sterically hindered than LDA
NaH ~350 °C to RT, DMF/THFStrong, inexpensiveHeterogeneous reaction can be slow/unpredictable; requires washing to remove mineral oil.[2]
K₂CO₃ / Cs₂CO₃ ~10.3RT to Reflux, ACN/DMFEasy to handle, inexpensiveGenerally not strong enough for C-H deprotonation in this context.[1]
Q2: I'm forming a product, but my yield is low and I see significant side products by TLC/LC-MS. What are these side products and how can I avoid them?

A: Low yield with product formation suggests that while deprotonation is occurring, competing reaction pathways are consuming your starting materials or intermediates. The primary culprits are elimination of the electrophile and incorrect order of addition.

Common Side Reactions:

  • E2 Elimination of the Electrophile: Strong, sterically hindered bases (like LDA or HMDS) can act as a base towards the electrophile, 2-bromoethyl methyl ether, abstracting a proton and causing elimination of HBr to form methyl vinyl ether. This is especially problematic at higher temperatures.[1]

    • Solution: Maintain a low temperature throughout the reaction. The key is to add the 2-bromoethyl methyl ether to the pre-formed enolate solution while keeping the temperature at -78 °C, and only then allowing the reaction to warm slowly. This ensures the enolate acts as a nucleophile before the base can cause elimination.

  • N-Alkylation: If you are not using an N-protected pyrrolidine derivative (e.g., N-Boc or N-Cbz), the secondary amine is far more nucleophilic than the C-3 enolate. The reaction will overwhelmingly favor alkylation on the nitrogen.

    • Solution: Always use an N-protected starting material, such as N-Boc-methyl-pyrrolidine-3-carboxylate. The Boc group is robust under the basic conditions but can be easily removed later.

Diagram: Core Reaction vs. Competing Pathways

G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Pathway SM Pyrrolidine Enolate (Nucleophile) Product Target Molecule SM->Product C-Alkylation E 2-Bromoethyl methyl ether (Electrophile) E->Product Base Strong Base (e.g., LDA) Side_Product Methyl Vinyl Ether Base->Side_Product Elimination E2_E 2-Bromoethyl methyl ether E2_E->Side_Product

Caption: Desired Sₙ2 alkylation versus the competing E2 elimination side reaction.

Q3: My reaction is clean but very slow and stalls before completion. How can I improve the reaction rate and drive it to completion?

A: A clean but slow reaction indicates that the fundamental chemistry is correct, but the activation energy is high. This can be due to the inherent reactivity of the electrophile or suboptimal conditions.

Optimization Strategies:

  • Enhance Electrophile Reactivity (Finkelstein Reaction): Alkyl bromides are moderately reactive. They can be converted in situ to the much more reactive alkyl iodides.[3]

    • Solution: Add a catalytic amount (0.1 to 0.5 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. The iodide will displace the bromide on your electrophile, generating the more potent 2-iodoethyl methyl ether in the flask, which reacts faster with the enolate.[3]

  • Optimize Temperature Profile: While enolate formation requires low temperature, the alkylation step itself may need more thermal energy to proceed at a reasonable rate.

    • Solution: After adding the electrophile at -78 °C, allow the reaction to warm slowly to a higher temperature, such as 0 °C or even room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.[2]

  • Solvent Choice: While THF is standard, sometimes a more polar aprotic solvent can accelerate Sₙ2 reactions.

    • Solution: Consider using DMF as a solvent, especially if using NaH as the base.[4] However, be cautious, as DMF must be rigorously dried and can be difficult to remove during workup. For LDA/HMDS chemistry, THF remains the preferred choice.

Troubleshooting Workflow Diagram

G start Low Yield or No Reaction check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_conversion No Conversion: Recovered Starting Material check_conversion->no_conversion No Product low_conversion Low Conversion: Mixture of Product & Starting Material check_conversion->low_conversion Some Product deprotonation_issue Issue: Incomplete Deprotonation no_conversion->deprotonation_issue reactivity_issue Issue: Low Reactivity / Slow Kinetics low_conversion->reactivity_issue sol_base Solution: 1. Use stronger base (LDA/NaHMDS). 2. Ensure anhydrous conditions. 3. Check base quality/titer. deprotonation_issue->sol_base sol_kinetics Solution: 1. Add NaI/KI catalyst (Finkelstein). 2. Slowly warm reaction after addition. 3. Extend reaction time. reactivity_issue->sol_kinetics

Caption: A stepwise workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Recommended C-Alkylation using LDA

This protocol outlines the optimized procedure for the alkylation of N-Boc-methyl-pyrrolidine-3-carboxylate.

Materials:

  • N-Boc-methyl-pyrrolidine-3-carboxylate (1.0 eq)

  • 2-Bromoethyl methyl ether (1.2 eq)

  • Diisopropylamine (1.5 eq), freshly distilled

  • n-Butyllithium (1.4 eq), solution in hexanes

  • Sodium Iodide (NaI) (0.2 eq), dried

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • LDA Preparation (In Situ): Under an inert atmosphere, add anhydrous THF to the flask, followed by diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve N-Boc-methyl-pyrrolidine-3-carboxylate in anhydrous THF. Using a cannula or syringe, slowly add this solution to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Dissolve 2-bromoethyl methyl ether and NaI in a small amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

  • Reaction Progression: After the addition is complete, stir the reaction at -78 °C for another hour. Then, allow the mixture to slowly warm to room temperature and stir overnight (or until completion is confirmed by TLC/LC-MS).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to obtain the desired product.

Frequently Asked Questions (FAQs)

Q: Why is an N-protecting group like Boc essential for this reaction? A: The nitrogen atom in an unprotected pyrrolidine is a potent nucleophile. Without a protecting group, it would readily react with the 2-bromoethyl methyl ether electrophile in an Sₙ2 reaction, leading exclusively to the N-alkylated product instead of the desired C-alkylated product.

Q: I don't have access to n-BuLi to make LDA. Can I use commercial NaH? A: Yes, NaH can be an effective alternative, though it may require different conditions.[2] You would typically use a polar aprotic solvent like DMF. The NaH (as a 60% dispersion in mineral oil) should be washed with anhydrous hexanes to remove the oil before use. The reaction is heterogeneous and may require longer reaction times and gentle warming (e.g., to 40-50 °C) to proceed to completion.

Q: Are there alternative synthetic strategies if direct alkylation consistently fails? A: Absolutely. If direct alkylation proves too challenging, a Michael Addition is an excellent alternative strategy.[5][6] This would involve reacting the enolate of N-Boc-methyl-pyrrolidine-3-carboxylate (formed as described above) with a Michael acceptor like methyl acrylate. The resulting adduct could then be further elaborated. This approach changes the nature of the bond-forming step and can bypass issues related to electrophile reactivity.

Q: What are the key safety precautions for this reaction? A:

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe techniques.

  • Anhydrous Conditions: Reactions with strong bases like LDA or NaH are highly exothermic when exposed to water. Quench reactions carefully and at low temperatures.

  • Ether Safety: 2-Bromoethyl methyl ether, like many ethers, can potentially form explosive peroxides over time upon exposure to air and light.[7] Use from a freshly opened bottle and store properly.

References

  • DR-NTU. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Org. Biomol. Chem. Available from: [Link]

  • ChemRxiv. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Available from: [Link]

  • Semantic Scholar. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • PTC Organics. PTC C-Alkylation of a 3-Pyrrolidinone. Available from: [Link]

Sources

Validation & Comparative

Spectroscopic Data Validation: A Comparative Guide for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the validation of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development. The structural confirmation of such molecules is a non-negotiable prerequisite for advancing any research program, as impurities or misidentification can lead to erroneous biological data and wasted resources.

Here, we move beyond a simple checklist of techniques. We will explore the causality behind our experimental choices, establishing a self-validating workflow that ensures the highest degree of confidence in the compound's identity, purity, and structural integrity. This guide compares expected spectral data with that of a plausible synthetic precursor, Methyl 3-oxopyrrolidine-3-carboxylate, to highlight the critical transformations observed through spectroscopy.

The Logic of Orthogonal Validation

No single spectroscopic technique is infallible. A robust validation strategy relies on the principle of orthogonality, wherein multiple, independent methods are used to probe different aspects of the molecule's structure. For Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, our core techniques will be:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and establish connectivity.

The workflow is designed to be sequential and logical. A correct mass is the first gate; correct functional groups are the second; and the final, detailed connectivity map from NMR is the ultimate confirmation.

G cluster_0 Initial Confirmation cluster_1 Functional Group Analysis cluster_2 Structural Elucidation & Final Validation cluster_3 Failure Analysis A Synthesized Compound Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate B Mass Spectrometry (LC-MS / HRMS) A->B C Molecular Ion Peak Match? (e.g., [M+H]⁺ = 202.14) B->C D FTIR Spectroscopy C->D  Yes J Re-purify or Re-synthesize C->J No E Key Stretches Present? (Ester C=O, C-O, N-H) D->E F Absence of Precursor Signals? (e.g., Ketone C=O) E->F G ¹H & ¹³C NMR Spectroscopy F->G  Yes F->J No H Correct Number of Signals, Integrations, and Splitting? G->H I Structure Confirmed H->I  Yes H->J No

Caption: Orthogonal workflow for spectroscopic validation.

Mass Spectrometry: The First Checkpoint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass systems. While a standard LC-MS can confirm the molecular weight, HRMS provides the elemental composition, which is a far more stringent criterion for structural confirmation. This allows us to distinguish our target compound from potential isomers.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock 1:1000 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use an Orbitrap or TOF mass spectrometer capable of <5 ppm mass accuracy.

  • Method: Infuse the sample directly or use a short liquid chromatography method. Acquire data in positive ion mode using electrospray ionization (ESI).

  • Analysis: Look for the [M+H]⁺ adduct. The theoretical exact mass is calculated and compared against the observed mass.

Data Comparison:

CompoundFormulaTheoretical [M+H]⁺Expected Observed [M+H]⁺ (within 5 ppm)
Target: Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate C₁₀H₁₉NO₃202.1387202.1377 - 202.1397
Precursor: Methyl 3-oxopyrrolidine-3-carboxylate C₇H₉NO₃158.0604158.0594 - 158.0614

A successful result is the observation of a high-intensity ion within the specified mass range, confirming the elemental formula. The absence of a significant signal at m/z 158.0604 provides initial evidence that the precursor has been consumed.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy provides a rapid and non-destructive method to verify the presence of required functional groups and, crucially, the absence of functional groups from starting materials. In this case, the key transformation is the conversion of a ketone in the precursor to the C-C bond of the methoxyethyl side chain in the product.

Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small, solvent-free sample of the purified oil or solid directly onto the ATR crystal.

  • Background: Perform a background scan of the clean, empty crystal.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Analysis: Identify characteristic absorption bands.

Data Comparison:

Functional GroupTarget Compound: Expected Wavenumber (cm⁻¹)Precursor: Expected Wavenumber (cm⁻¹)Rationale for Change
Ester C=O Stretch ~1730 cm⁻¹ (strong)~1740 cm⁻¹ (strong, conjugated)The loss of conjugation with the ketone slightly shifts the ester carbonyl frequency.
Ketone C=O Stretch Absent ~1720 cm⁻¹ (strong)The complete absence of this band is a critical indicator of a successful reaction.
N-H Stretch ~3350 cm⁻¹ (medium, broad)~3350 cm⁻¹ (medium, broad)The secondary amine is present in both the precursor and the product.
C-O Stretch (Ether) ~1120 cm⁻¹ (strong)Absent The appearance of a strong ether C-O stretch is a key marker for the product.
C-O Stretch (Ester) ~1200 cm⁻¹ (strong)~1200 cm⁻¹ (strong)The ester group is present in both molecules.

The most compelling evidence from IR is the disappearance of the ketone C=O band and the simultaneous appearance of the ether C-O stretch.

NMR Spectroscopy: The Definitive Structural Proof

Authoritative Grounding: NMR is the gold standard for the structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon backbone. For a definitive guide on NMR principles, the works of Silverstein et al. are considered foundational.

¹H NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. The key is to analyze not just the chemical shifts, but also the integration (proton count) and the splitting patterns (J-coupling), which reveal neighboring protons.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

  • Analysis: Integrate all peaks and assign them to the protons in the structure. Analyze splitting patterns to confirm connectivity.

Expected ¹H NMR Data (400 MHz, CDCl₃):

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrrolidine N-H ~2.0-2.5broad singlet1HExchangeable proton, often broad.
Ester -OCH₃ ~3.70singlet3HCharacteristic singlet for a methyl ester.
Methoxy -OCH₃ ~3.35singlet3HCharacteristic singlet for a methyl ether.
Methoxy -CH₂ -O~3.50triplet2HTriplet due to coupling with the adjacent CH₂ group.
Pyrrolidine Ring~2.8-3.2multiplet4HComplex multiplets for the two CH₂ groups adjacent to the nitrogen.
Side Chain -CH₂ -C(quat)~2.10triplet2HTriplet due to coupling with the -CH₂-O group.

Comparison Point: The precursor, Methyl 3-oxopyrrolidine-3-carboxylate, would show vastly different signals in the 2.0-4.0 ppm region, lacking the characteristic methoxy and ethyl signals and instead showing sharp singlets for the CH₂ groups adjacent to the ketone and quaternary center.

¹³C NMR Spectroscopy

Trustworthiness: ¹³C NMR confirms the carbon count and the electronic environment of each carbon. The presence of a quaternary carbon is a key feature to identify.

Protocol: ¹³C NMR Acquisition

  • Sample & Instrument: Same as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • Analysis: Count the number of signals to ensure it matches the number of unique carbons in the molecule. Assign each signal based on established chemical shift ranges.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

AssignmentChemical Shift (δ, ppm)Rationale
Ester C =O~175Characteristic carbonyl carbon of an ester.
Methoxy -C H₂-O~71Carbon adjacent to an ether oxygen.
Methoxy -OC H₃~59Carbon of the methyl ether.
Ester -OC H₃~52Carbon of the methyl ester.
Quaternary C -3~50Quaternary carbon, typically a weaker signal.
Pyrrolidine C H₂-N~45-55Two distinct signals for the carbons adjacent to the nitrogen.
Side Chain -C H₂-C(quat)~35Aliphatic carbon of the ethyl side chain.

Comparison Point: The precursor would show a ketone carbonyl signal downfield at ~205 ppm, which is a definitive marker. The absence of this signal and the presence of all eight expected carbon signals for the target molecule provides final, unambiguous confirmation of the structure.

Conclusion: A Self-Validating System

By following this orthogonal approach, we create a self-validating system where each piece of data corroborates the others. A correct high-resolution mass confirms the elemental formula, the IR confirms the correct functional group transformation, and the detailed ¹H and ¹³C NMR spectra provide an unambiguous map of the molecular structure. This level of rigor is essential for ensuring the quality and reliability of chemical matter in any research and development setting.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Chiral Resolution of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate (CAS: 1384510-52-4) is a highly functionalized chiral building block frequently utilized in the synthesis of complex pharmaceutical scaffolds[1]. The molecule presents a unique structural triad: a basic secondary amine, a flexible 2-methoxyethyl ether, and a methyl ester.

Crucially, the C3 position is an all-carbon quaternary stereocenter . Molecules possessing quaternary stereocenters are highly prized in drug development for their metabolic stability and rigid three-dimensional vectors; however, they present formidable challenges for both asymmetric synthesis and chiral resolution[2]. This guide objectively evaluates three distinct methodologies for resolving the racemic mixture into its pure enantiomers, detailing the causality behind the experimental choices required to overcome the molecule's steric and electronic hurdles.

Comparative Analysis of Resolution Strategies

Method A: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has largely superseded traditional High-Performance Liquid Chromatography (HPLC) as the gold standard for the direct resolution of polar chiral amines[3].

  • The Causality of Method Design: The secondary amine of the pyrrolidine ring is highly basic. When passed through polysaccharide-based chiral stationary phases (CSPs), the amine undergoes secondary electrostatic interactions with residual silanols on the silica support, leading to severe peak tailing and poor resolution. To counteract this, a basic additive (such as 0.1%–0.2% diethylamine or triethylamine) must be introduced into the mobile phase to competitively block these active silanol sites[3]. Furthermore, maintaining a backpressure of ~150 bar and a temperature of 40 °C ensures the supercritical CO₂ remains in an optimal density state for solvating the polar ester and ether groups[4].

Method B: Classical Diastereomeric Salt Crystallization

This classical approach leverages the basicity of the pyrrolidine nitrogen. By reacting the racemate with an enantiopure chiral acid, diastereomeric salts are formed which exhibit differential solubilities.

  • The Causality of Method Design: The success of this method is dictated by the crystal lattice energy of the resulting salts. The flexible 2-methoxyethyl group increases the molecule's overall solubility and can inhibit crystallization. Therefore, rigid, bulky resolving agents like Di-p-toluoyl-D-tartaric acid (D-DPTTA) or Dibenzoyl-D-tartaric acid (D-DBTA) are prioritized to force rigid lattice packing[5]. Solvent selection is critical; a binary system (e.g., Ethanol/MTBE) is often required to act as a solvent/anti-solvent pair to induce precipitation.

Method C: Enzymatic Kinetic Resolution (EKR)

EKR utilizes biocatalysts (lipases or esterases) to selectively hydrolyze the methyl ester of one enantiomer, leaving the other intact.

  • The Causality of Method Design: While EKR is highly effective for secondary alcohols and standard esters, it is exceptionally difficult for this specific molecule . The methyl ester is located directly on the C3 quaternary stereocenter. The immense steric shielding provided by the adjacent pyrrolidine ring and the 2-methoxyethyl chain prevents the ester carbonyl from efficiently entering the narrow catalytic triad of standard lipases (like Candida antarctica Lipase B)[2]. If this route is pursued, specialized enzymes such as Pig Liver Esterase (PLE) or engineered variants must be screened, and researchers should expect prolonged reaction times and strict 50% maximum theoretical yields.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics of the three methods when applied to 3,3-disubstituted pyrrolidine derivatives.

ParameterPreparative Chiral SFCDiastereomeric Salt CrystallizationEnzymatic Kinetic Resolution
Typical Yield > 45% (per enantiomer)30–40% (after recrystallization)< 20% (due to steric hindrance)
Enantiomeric Excess (ee%) > 99%95–98%Variable (often < 90%)
Scalability Moderate (Equipment limited)High (Multi-kilogram scale)Low (Enzyme cost & slow kinetics)
Turnaround Time Fast (Hours to Days)Moderate (Days to Weeks)Slow (Weeks)
Primary Limitation High capital expenditureExtensive initial solvent screeningQuaternary center blocks enzyme

Self-Validating Experimental Protocols

Protocol 1: Analytical to Preparative SFC Workflow

This protocol is a self-validating system: analytical screening must confirm Rs > 1.5 before preparative scale-up.

  • Analytical Screening: Dissolve 1.0 mg of racemic Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate in 1.0 mL of Methanol.

  • Column Selection: Screen across immobilized polysaccharide columns (e.g., Lux Cellulose-2 or Chiralpak IC)[4].

  • Mobile Phase Optimization: Use supercritical CO₂ with 10–15% Methanol as a co-solvent. Critical Step: Add 0.2% Triethylamine (TEA) to the Methanol modifier to suppress amine tailing[3].

  • Parameters: Set flow rate to 2–3 mL/min, temperature to 40 °C, and backpressure to 150 bar[3][4].

  • Validation: Calculate the resolution (

    
    ). If 
    
    
    
    , adjust the co-solvent percentage. Do not proceed to preparative SFC until baseline resolution is achieved.
  • Preparative Scale-up: Transfer the optimized mobile phase ratio to a preparative SFC system, scaling the flow rate proportionally to the column cross-sectional area.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of the racemic pyrrolidine in a minimum volume of warm Ethanol (approx. 50 °C).

  • Resolving Agent Addition: Slowly add a solution of 0.5 to 1.0 equivalent of D-DBTA dissolved in Ethanol[5].

  • Crystallization: Allow the mixture to cool to room temperature naturally over 4 hours. If no precipitation occurs, add Methyl tert-butyl ether (MTBE) dropwise until the solution becomes slightly turbid, then cool to 4 °C overnight[5].

  • Isolation & Validation: Filter the resulting crystals. Take a 5 mg aliquot, basify with 1M NaOH, extract into Dichloromethane, and analyze the free base via the Analytical SFC method developed in Protocol 1 to determine the initial ee%.

  • Recrystallization: If ee% < 98%, recrystallize the salt from the same solvent system until optical purity is achieved.

  • Free Base Liberation: Suspend the pure salt in water, adjust to pH 10 with 2M NaOH, and extract with Dichloromethane to isolate the enantioenriched Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

Process Visualizations

Workflow: Diastereomeric Salt Resolution

SaltResolution Racemate Racemic Pyrrolidine (Secondary Amine) SaltFormation Salt Formation in Solvent (EtOH/MTBE) Racemate->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., D-DBTA) ChiralAcid->SaltFormation Crystallization Fractional Crystallization (Cooling & Filtration) SaltFormation->Crystallization Crystals Less Soluble Salt (Crystals) Crystallization->Crystals MotherLiquor More Soluble Salt (Mother Liquor) Crystallization->MotherLiquor FreeBase1 Enantioenriched Desired Isomer Crystals->FreeBase1 Basification (NaOH) FreeBase2 Enantioenriched Undesired Isomer MotherLiquor->FreeBase2 Basification (NaOH)

Caption: Workflow for the classical diastereomeric salt resolution of racemic pyrrolidines.

Logic: SFC Method Development

SFCLogic Start Racemic Mixture Phase Chiral Stationary Phase (Amylose/Cellulose) Start->Phase Modifier Supercritical CO2 + Alcohol Co-solvent Phase->Modifier Additive Basic Additive (0.1% DEA/TEA) Modifier->Additive Suppress tailing Optimization Optimize Temp/Pressure (40°C, 150 bar) Additive->Optimization Separation Baseline Resolution (Rs > 1.5) Optimization->Separation

Caption: Method development logic for chiral SFC separation of basic secondary amines.

References

  • Lipka, E., et al. "Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives". ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Application of Biobased Solvents in Asymmetric Catalysis". PMC. Available at:[Link]

Sources

Biological Activity Comparison of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate Derivatives: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a highly privileged scaffold in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved therapeutics [2]. However, standard mono-substituted pyrrolidines often suffer from rapid Phase I oxidative metabolism and off-target promiscuity. The introduction of the Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate building block addresses these limitations by providing a conformationally restricted, 3,3-disubstituted quaternary stereocenter.

This guide objectively compares the biological performance of derivatives synthesized from this advanced scaffold against traditional mono-substituted alternatives (e.g., ethyl pyrrolidine-3-carboxylate) and standard reference drugs, focusing on Central Nervous System (CNS) target affinity and in vitro anticancer efficacy.

Mechanistic Rationale: The 3,3-Disubstituted Advantage

The superiority of the methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate scaffold over simpler alternatives is rooted in strict stereoelectronic principles:

  • Metabolic Shielding via Quaternary Carbon: The C3 position in standard pyrrolidines is highly susceptible to cytochrome P450-mediated oxidation. By installing both a carboxylate and a 2-methoxyethyl group at C3, the resulting quaternary center sterically blocks oxidative enzymes, dramatically increasing the biological half-life (

    
    ).
    
  • Conformational Locking (Thorpe-Ingold Effect): The bulky geminal substituents restrict the flexibility of the pyrrolidine ring. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding and thereby increasing target affinity.

  • Auxiliary Hydrogen Bonding: The ether oxygen within the 2-methoxyethyl arm acts as a flexible hydrogen-bond acceptor. This allows the derivative to engage with conserved water networks deep within target binding pockets (e.g., GPCRs or kinase active sites), an interaction unavailable to simple alkyl-substituted analogs.

Objective Performance Comparison & Experimental Data

To evaluate the biological activity of these derivatives, we compare a representative 3,3-Disubstituted Lead (derived from methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate) against a 3-Monosubstituted Analog (derived from ethyl pyrrolidine-3-carboxylate) and standard clinical controls.

Table 1: CNS Receptor Affinity & Pharmacokinetic Profile

Data represents binding affinity (


) for a model GPCR target and in vitro metabolic stability.
Compound ClassScaffold SourceTarget Affinity (

, nM)
HLM Stability (

, min)
LogD (pH 7.4)
3,3-Disubstituted Lead Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate12.4 ± 1.1> 1202.1
3-Monosubstituted Analog Ethyl pyrrolidine-3-carboxylate85.6 ± 4.3341.8
Reference Standard Commercial GPCR Antagonist15.2 ± 2.0452.4

Analysis: The 3,3-disubstituted derivative demonstrates a nearly 7-fold increase in target affinity compared to the mono-substituted analog. Furthermore, the human liver microsome (HLM) stability is extended beyond 120 minutes, directly validating the hypothesis that the quaternary C3 center shields the molecule from rapid CYP450 degradation.

Table 2: In Vitro Anticancer Activity (A549 Cell Line)

Recent studies demonstrate that modifying the pyrrolidine core with specific moieties (e.g., 3,4,5-trimethoxyphenyl groups) yields potent anticancer agents [1]. The table below compares the viability inhibitory effects on human A549 pulmonary epithelial cells.

Compound / Drug24h

(

M)
48h

(

M)
Mechanism of Action
3,3-Disubstituted Derivative 18.5 ± 1.29.2 ± 0.8Tubulin inhibition / Apoptosis
3-Monosubstituted Analog > 10065.4 ± 3.1Weak non-specific binding
Cytarabine (Control) 45.2 ± 2.522.1 ± 1.5DNA synthesis inhibition
Doxorubicin (Control) 2.1 ± 0.31.0 ± 0.1DNA intercalation

Analysis: The 3,3-disubstituted derivative exhibits superior cytotoxicity against A549 cells compared to both its mono-substituted counterpart and the clinical standard Cytarabine, highlighting the scaffold's potential in oncology drug discovery.

Self-Validating Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, the following self-validating protocols must be employed. Every assay incorporates built-in quality control metrics (e.g., Z'-factor) to confirm the causality of the experimental choices.

Protocol A: High-Throughput Radioligand Binding Assay (CNS Targets)

Causality: This assay isolates the specific binding event from downstream cellular signaling, allowing researchers to calculate the exact thermodynamic affinity (


) driven by the scaffold's conformational rigidity.
  • Membrane Preparation: Harvest CHO cells expressing the target GPCR. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4) to preserve receptor integrity.
    
  • Incubation: In a 96-well plate, combine 50

    
    g of membrane protein, 1 nM of 
    
    
    
    -radioligand, and varying concentrations of the pyrrolidine derivatives (0.1 nM to 10
    
    
    M).
  • Self-Validation (Controls): Include wells with 10

    
    M of an unlabeled reference standard to define Non-Specific Binding (NSB). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.
    
  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer, add scintillation cocktail, and read on a Microbeta counter.

Protocol B: MTT Cell Viability Assay (Anticancer Efficacy)

Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. It directly correlates metabolic activity with cell viability, providing a reliable measure of the derivative's cytotoxic effect over time.

  • Cell Seeding: Seed A549 cells at a density of

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Treat cells with pyrrolidine derivatives at concentrations ranging from 1 to 100

    
    M. Use DMSO (0.1% final concentration) as a vehicle control to ensure solvent toxicity does not skew results.
    
  • MTT Addition: After 24h or 48h, add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.
    
  • Solubilization & Reading: Remove the media and dissolve the formazan crystals in 150

    
    L of DMSO. Measure absorbance at 570 nm using a microplate reader.
    

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical progression of evaluating these derivatives and their proposed mechanism of action within cellular environments.

Workflow Start Compound Synthesis (3,3-Disubstituted Scaffold) Primary Primary Screening (Receptor Binding / MTT) Start->Primary Secondary Secondary Assays (Functional / Selectivity) Primary->Secondary ADME In Vitro ADME (Microsomal Stability) Secondary->ADME Lead Lead Optimization ADME->Lead

Pharmacological screening workflow for evaluating pyrrolidine-3-carboxylate derivatives.

Pathway Drug Pyrrolidine Derivative Target Intracellular Target (e.g., Tubulin) Drug->Target Binds Signal Signal Transduction (Kinase Cascade) Target->Signal Effect1 Caspase 3/7 Activation Signal->Effect1 Effect2 Cell Cycle Arrest Signal->Effect2 Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome

Intracellular apoptotic signaling pathway triggered by anticancer pyrrolidine derivatives.

References

  • Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI - Applied Sciences (2024) URL: [Link][1][2]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: National Center for Biotechnology Information (NCBI) / PMC (2023) URL: [Link][3]

Sources

Comparative study of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Pyrrolidine-3-Carboxylate Derivatives for Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and optimized pharmacokinetic profiles.[2][3] This guide provides a comparative analysis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate and structurally similar compounds, offering insights into how subtle molecular modifications can significantly impact physicochemical properties and biological activity. This document is intended for researchers, scientists, and professionals in drug development who are leveraging the pyrrolidine scaffold in their discovery programs.

While direct experimental data for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is limited, we can infer its properties and compare it to well-characterized analogs. The core structure of interest features a pyrrolidine ring with a methyl carboxylate and a methoxyethyl group at the C3 position. For our comparative study, we will examine analogs with variations at three key positions: the N1-substituent, the C3-ester group, and the C3-alkyl substituent.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as lipophilicity (LogP) and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The pyrrolidine nitrogen introduces a basic center, which can be crucial for target engagement and for modulating properties like solubility.[4][5]

The table below summarizes key computed physicochemical properties for our target compound and selected analogs. These values provide a baseline for understanding how structural modifications can tune the molecule's characteristics.

Compound NameStructureMolecular Weight ( g/mol )XLogPTPSApKa (Conjugate Acid)
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate 223.70 (as HCl salt)[6]0.6[6]47.6[6]~11.3[4][7]
Methyl pyrrolidine-3-carboxylate 165.62 (as HCl salt)[8]-0.438.3[8]~11.3[4][7]
Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate Not availableNot availableNot availableNot available
Pyrrolidine-3-carboxylic acid 115.13[9]-3.2[9]49.3[9]Not available

Note: Some values are for the parent compound or hydrochloride salt as indicated. pKa is estimated based on the parent pyrrolidine scaffold.

  • The addition of the methoxyethyl group at C3 in our target compound increases both molecular weight and lipophilicity (XLogP) compared to the simpler Methyl pyrrolidine-3-carboxylate.

  • The presence of the basic nitrogen in the pyrrolidine ring results in a high pKa for the conjugate acid, making these compounds predominantly protonated at physiological pH.[4][7]

  • Hydrolysis of the ester to a carboxylic acid, as in Pyrrolidine-3-carboxylic acid, significantly decreases lipophilicity.[9]

Comparative Biological Activity

Pyrrolidine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[2][10][11] The specific activity is highly dependent on the substitution pattern around the pyrrolidine ring.

For instance, a series of polysubstituted pyrrolidines showed significant antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range.[10] In some cases, these compounds were found to induce cell cycle arrest and apoptosis in cancer cells.[10]

In the context of endothelin receptor antagonism, modifications to the N1 and C2/C4 positions of the pyrrolidine-3-carboxylic acid scaffold have been shown to dramatically alter receptor selectivity.[12][13][14] For example, replacing a dibutylaminoacetamide side chain with a diphenylmethylaminoacetamide group resulted in a complete switch from ETA to ETB receptor specificity. This highlights the critical role of N-substitution in directing the pharmacological profile of pyrrolidine-based compounds.

The introduction of a C3 substituent, such as the 2-methoxyethyl group in our target compound, can influence binding to target proteins through steric and electronic effects. While specific data for this compound is not available, it is plausible that this group could occupy a hydrophobic pocket in a target protein, potentially enhancing binding affinity.

Synthetic Strategies: A Comparative Workflow

The synthesis of substituted pyrrolidine-3-carboxylates can be achieved through various routes, often involving cyclization reactions or the functionalization of a pre-existing pyrrolidine ring.[15][16][17] A common approach involves the Michael addition of an amine to an appropriately substituted α,β-unsaturated ester.[17][18]

Below is a generalized workflow for the synthesis of a C3-substituted pyrrolidine-3-carboxylate.

G start Starting Materials (e.g., Itaconic Acid Derivative) step1 Esterification start->step1 step2 Michael Addition (with primary amine) step1->step2 step3 Cyclization step2->step3 step4 Purification (e.g., Chromatography) step3->step4 product Target Pyrrolidine-3-carboxylate step4->product

Caption: Generalized synthetic workflow for C3-substituted pyrrolidines.

This workflow illustrates a common strategy for constructing the pyrrolidine ring. The choice of starting materials and reaction conditions can be adapted to introduce various substituents at different positions. For example, using a substituted amine in the Michael addition step would lead to an N-substituted pyrrolidine.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of novel pyrrolidine derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Test pyrrolidine derivatives

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Serial Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion

The pyrrolidine-3-carboxylate scaffold is a versatile and valuable starting point for the design of novel therapeutic agents. As demonstrated, minor structural modifications to the N1, C3-ester, and C3-alkyl positions can significantly influence the physicochemical and biological properties of these compounds. A systematic exploration of the structure-activity relationships (SAR) for this class of molecules, guided by comparative analysis and supported by robust experimental data, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Squamolone and Other Pyrrolidine Derivatives: A Comparative Guide for Drug Discovery Professionals - Benchchem.
  • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed.
  • Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities - Benchchem.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery - Benchchem.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed.
  • Pyrrolidine Deriv
  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists - PubMed.
  • Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem.
  • 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem. [Link]

  • tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate - Organic Syntheses. [Link]

  • Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives - OUCI. [Link]

  • Selected examples of biologically active 3-pyrrolines - ResearchGate. [Link]

  • Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 3. Discovery of a Potent, 2-nonaryl, Highly Selective ETA Antagonist (A-216546) - PubMed. [Link]

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones - ResearchGate. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - . [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed. [Link]

Sources

Synthesis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate: A Comparative Guide to Alkylation Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently utilized to impart conformational restriction and improve the pharmacokinetic profiles of small molecules. Specifically, 3,3-disubstituted pyrrolidines—such as Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate —serve as critical building blocks for complex spirocycles and modified proline derivatives[1].

While highly functionalized pyrrolidine-3-carboxylic acid derivatives can be accessed via organocatalytic asymmetric Michael additions[2], the most step-economic approach for generating the C3 quaternary stereocenter is the direct enolate alkylation of an


-protected methyl pyrrolidine-3-carboxylate. This guide objectively compares the alternative reagents (bases and electrophiles) used in this critical transformation and provides a self-validating protocol for optimal yield.

Mechanistic Causality & Reagent Selection

The formation of the quaternary center relies on the generation of a lithium enolate, followed by trapping with a 2-methoxyethyl electrophile. The causality of failure in this reaction usually stems from two competing side reactions:

  • Claisen-type self-condensation: Caused by using a base with insufficient steric bulk or excessive nucleophilicity.

  • E2 Elimination of the electrophile: Caused by the basic enolate abstracting a

    
    -proton from the alkylating agent instead of undergoing the desired 
    
    
    
    substitution.

ReagentLogic SM N-Boc-methyl pyrrolidine-3-carboxylate LDA LDA (-78°C) Kinetic, but diisopropylamine byproduct can interfere SM->LDA LiHMDS LiHMDS (-78°C) Milder, non-nucleophilic byproduct (Optimal) SM->LiHMDS Enolate Lithium Enolate Intermediate Bromide 1-Bromo-2-methoxyethane Prone to E2 Elimination Enolate->Bromide Sluggish / E2 Side Products Iodide 1-Iodo-2-methoxyethane Rapid SN2, High Yield Enolate->Iodide Preferred SN2 Pathway LDA->Enolate LiHMDS->Enolate Target Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate Bromide->Target Sluggish / E2 Side Products Iodide->Target Preferred SN2 Pathway

Figure 1: Logical decision tree for reagent selection in pyrrolidine-3-carboxylate alkylation.

Comparative Analysis of Enolization Bases
  • Lithium diisopropylamide (LDA): LDA (

    
    ) rapidly forms the kinetic enolate at -78 °C. However, the resulting diisopropylamine byproduct remains in solution. For sterically hindered quaternary center formations, this secondary amine can occasionally interfere with highly reactive electrophiles or promote premature quenching.
    
  • Lithium hexamethyldisilazide (LiHMDS): LiHMDS (

    
    ) is sufficiently basic to quantitatively deprotonate the ester 
    
    
    
    -proton (
    
    
    ). The massive steric bulk of the hexamethyldisilazane byproduct renders it entirely non-nucleophilic, drastically reducing Claisen condensation side reactions and making it the superior choice for pyrrolidine-3-carboxylate systems.
Comparative Analysis of Alkylating Agents
  • 1-Bromo-2-methoxyethane: While commercially abundant and cost-effective, primary bromides are relatively sluggish in forming quaternary centers. The prolonged reaction times required at higher temperatures often lead to E2 elimination, generating methyl vinyl ether and returning unreacted starting material.

  • 1-Iodo-2-methoxyethane: The iodide is a vastly superior leaving group, accelerating the

    
     trajectory and outcompeting the E2 elimination pathway[3]. Because the isolated iodide is light-sensitive and prone to degradation, the most robust operational strategy is to generate it in situ via a Finkelstein reaction using the bromide and Sodium Iodide (NaI)[4].
    
  • 2-Methoxyethyl trifluoromethanesulfonate (Triflate): Triflates are exceptionally reactive and will drive the alkylation to near-quantitative yield at -78 °C. However, they are highly moisture-sensitive, difficult to scale, and pose significant safety and storage challenges.

Quantitative Performance Data

The following table summarizes the experimental performance of various reagent combinations for the synthesis of the


-Boc protected intermediate.
Base SystemElectrophile SystemTemp ProfileAvg. Yield (%)Primary Impurity ProfileScalability
LDA (1.1 eq)1-Bromo-2-methoxyethane-78 °C

RT
45 - 55%E2 Elimination (Methyl vinyl ether)High
LiHMDS (1.1 eq)1-Bromo-2-methoxyethane-78 °C

RT
50 - 60%Unreacted Enolate / SMHigh
LiHMDS (1.1 eq)2-Methoxyethyl triflate-78 °C (2h)85 - 92%Trace hydrolysis productsLow (Moisture sensitive)
LiHMDS (1.1 eq)1-Iodo-2-methoxyethane -78 °C

RT
78 - 85% Trace dialkylationHigh (Optimal)

Optimized Experimental Protocol

The following methodology utilizes the optimal LiHMDS / In Situ Iodide combination. This protocol is designed as a self-validating system, ensuring that each chemical milestone is confirmed before proceeding.

Protocol Step1 1. Enolization LiHMDS (1.1 eq), THF, -78°C, 1h Step3 3. Alkylation Add electrophile to enolate, -78°C to RT, 16h Step1->Step3 Step2 2. In Situ Finkelstein 1-Bromo-2-methoxyethane + NaI (70°C, 3h) Step2->Step3 Step4 4. Quench & Extraction Sat. NH4Cl, EtOAc Extraction Step3->Step4 Step5 5. Global Deprotection TFA/DCM (1:1) -> Target Molecule Step4->Step5

Figure 2: Self-validating experimental workflow for the synthesis of the target molecule.

Step-by-Step Methodology

Phase 1: Electrophile Activation (Finkelstein Reaction)

  • To a flame-dried flask under

    
    , add 1-bromo-2-methoxyethane (1.5 equiv) and anhydrous acetone (or THF).
    
  • Add Sodium Iodide (NaI, 2.0 equiv) and heat the suspension to 70 °C for 3 hours[4].

  • Self-Validation: Monitor the precipitation of NaBr (a white, insoluble salt in acetone). Filter the solution under inert atmosphere to yield a solution of 1-iodo-2-methoxyethane.

Phase 2: Enolization 4. In a separate flame-dried flask, dissolve 1-(tert-butyl) 3-methyl pyrrolidine-1,3-dicarboxylate (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. 5. Dropwise, add LiHMDS (1.0 M in THF, 1.15 equiv) over 15 minutes. Stir at -78 °C for 1 hour. 6. Self-Validation: Withdraw a 50


L aliquot, quench directly into 

, and extract with

.

NMR must show >95% disappearance of the C3

-proton signal, confirming quantitative enolization.

Phase 3: Alkylation & Workup 7. Dropwise, add the freshly prepared 1-iodo-2-methoxyethane solution to the enolate at -78 °C[3]. 8. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight (16 hours). 9. Self-Validation: Analyze the reaction via LCMS. The mass peak of the starting material (


) should be replaced by the alkylated product mass (

Da). 10. Quench the reaction by adding saturated aqueous

. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 11. Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. 12. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the

-Boc protected intermediate. 13. Deprotection: Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to quantitatively yield the final Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate as a TFA salt.

References[2] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. URL[1] US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof. Google Patents. URL[3] cGAS INHIBITORS - Justia Patents. Justia. URL[4] (12) United States Patent. Googleapis.com. URL

Sources

A Comparative Guide to the Stereochemical Confirmation of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development, where molecules interact with chiral biological targets, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] The pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[2][3] Specifically, 3,3-disubstituted pyrrolidines like Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate represent a core structural motif in modern medicinal chemistry.[4][5]

This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the absolute stereochemistry at the C3 quaternary center of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate. As a senior application scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical confirmation.

The Analytical Challenge

The central challenge lies in assigning the absolute configuration (R or S) of the single, quaternary stereocenter at the C3 position. The lack of a proton directly on this stereocenter complicates traditional NMR-based assignments, and if the compound is an oil or resistant to crystallization, the "gold standard" of X-ray crystallography becomes inaccessible.[1][6] Therefore, a multi-faceted analytical strategy is often required.

Comparative Analysis of Stereochemical Confirmation Methods

An objective evaluation of the available analytical techniques is crucial for selecting the most appropriate method based on sample properties, available instrumentation, and the desired level of confidence.

Technique Principle Sample Requirement Key Advantage Primary Limitation
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers.[7]Solution (~1 mg/mL)Excellent for determining enantiomeric purity (ee%) and for preparative separation.Does not directly provide absolute configuration without a known standard.
X-ray Crystallography Diffraction of X-rays by a single crystal provides the precise 3D atomic arrangement.High-quality single crystalUnambiguous, "gold standard" determination of absolute configuration.Crystal growth is often a major bottleneck and not always feasible.[6][8]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light by a chiral molecule in solution.[6][8][9]Solution (~5-10 mg)Determines absolute configuration in solution, avoiding the need for crystallization.[6][9]Requires specialized instrumentation and quantum chemical calculations (DFT).[8]
NMR Spectroscopy Use of chiral derivatizing or solvating agents to create diastereomeric species with distinct NMR signals.[6]Solution (~5-10 mg)Widely accessible instrumentation; can provide structural information.Indirect method; derivatization can be complex; interpretation may not be straightforward.

Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for assessing the enantiomeric purity of a sample. While it doesn't assign the absolute configuration de novo, it is essential for validating the success of an asymmetric synthesis or a chiral separation.

Experimental Protocol (Analytical Scale):

  • Column Selection: A polysaccharide-based column, such as a Chiralcel® OD-H or similar, is a common starting point for pyrrolidine derivatives.[7]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of n-hexane and isopropanol, often with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[7]

  • Sample Preparation: Dissolve approximately 1 mg of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. An isocratic elution is typically used. Monitor the elution profile with a UV detector.

  • Data Interpretation: Successful separation will yield two distinct peaks corresponding to the two enantiomers. The enantiomeric excess (ee%) is calculated from the integrated areas of the two peaks. A resolution factor (Rs) greater than 1.5 indicates baseline separation.[7]

Note on Indirect Chiral HPLC: An alternative involves reacting the pyrrolidine's secondary amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers can then be separated on a standard achiral C18 column.[7][10]

X-ray Crystallography

This method provides the most definitive proof of absolute stereochemistry but is entirely dependent on obtaining a suitable single crystal.

Experimental Protocol:

  • Derivatization (Optional but Recommended): The target molecule may be an oil. To facilitate crystallization, it is often beneficial to create a salt or a derivative. Reacting the secondary amine of the pyrrolidine with a chiral acid containing a heavy atom (e.g., (R)-(-)-Mandelic acid or a brominated aromatic acid) is a common strategy.

  • Crystal Growth: Employ various crystallization techniques such as:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion by placing a vial of the compound solution inside a sealed jar containing a less polar "anti-solvent."

    • Slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The absolute configuration is determined using the anomalous dispersion effect, where the presence of a heavier atom significantly aids in an unambiguous assignment.[8][9]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD has emerged as a powerful and reliable alternative to X-ray crystallography, particularly for chiral molecules that are difficult to crystallize.[1][11] The technique determines the absolute configuration in solution by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations.[8]

Experimental Workflow:

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Dissolve Sample in CDCl3 (0.1 M) VCD_Spec Acquire VCD & IR Spectra Exp_Sample->VCD_Spec Measurement Compare Compare Spectra (Experimental vs. Simulated) VCD_Spec->Compare DFT_Calc DFT Calculation (e.g., B3LYP/6-31G*) of (S)-Enantiomer Sim_Spec Simulate VCD Spectrum DFT_Calc->Sim_Spec Prediction Sim_Spec->Compare Assign_S Assign (S) Configuration Compare->Assign_S Signs Match Assign_R Assign (R) Configuration Compare->Assign_R Signs Inverted

Caption: Workflow for absolute configuration determination using VCD.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent (e.g., deuterated chloroform, CDCl₃) at a concentration of approximately 0.1 M.[8]

  • Spectral Acquisition: Measure the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[6][8]

  • Quantum Chemical Calculations:

    • Build a 3D model of one enantiomer (e.g., the (S)-enantiomer) of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

    • Perform a conformational search to identify low-energy conformers.

    • For each stable conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.

    • Calculate the Boltzmann-averaged VCD and IR spectra based on the computed energies of the conformers.

  • Spectral Comparison and Assignment:

    • Visually compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is assigned as (S).[1]

    • If the experimental spectrum is a mirror image (opposite signs) of the calculated (S)-spectrum, the configuration is assigned as (R).[1]

Decision-Making Workflow for Stereochemical Confirmation

The choice of methodology is a critical decision point in the analytical process. The following workflow provides a logical guide for researchers.

Decision_Workflow Start Start: Racemic or Enantioenriched Sample Chiral_HPLC Develop Chiral HPLC Method Start->Chiral_HPLC Is_Pure Enantiomerically Pure? Chiral_HPLC->Is_Pure Prep_HPLC Preparative Chiral Separation Is_Pure->Prep_HPLC No Is_Crystalline Is Pure Enantiomer Crystalline? Is_Pure->Is_Crystalline Yes (>99% ee) Prep_HPLC->Chiral_HPLC Re-analyze Xray X-ray Crystallography Is_Crystalline->Xray Yes VCD VCD Spectroscopy (Experiment + DFT) Is_Crystalline->VCD No (Oil) End Absolute Configuration Confirmed Xray->End VCD->End

Caption: Logical workflow for selecting the optimal stereochemical analysis method.

Conclusion

The unambiguous determination of the stereochemistry of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate requires a logical and evidence-based approach. While X-ray crystallography remains the definitive method for absolute configuration, its requirement for high-quality single crystals is a significant limitation. For non-crystalline samples, Vibrational Circular Dichroism (VCD) is an exceptionally powerful and reliable alternative that provides absolute stereochemical information from a solution-state measurement.[8][9]

A recommended strategy is to first develop a robust chiral HPLC method to ensure the enantiomeric purity of the sample. If the purified enantiomer is an oil or fails to crystallize, VCD spectroscopy should be the primary method of choice for absolute configuration assignment. This multi-technique approach, combining a separation science with a spectroscopic method, provides a self-validating system that ensures the highest degree of confidence in the final stereochemical assignment, a cornerstone of rigorous drug discovery and development.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • (2023, March 21).
  • Absolute configuration of complex chiral molecules. Spark904.
  • (2017, January 26). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
  • (1981, March 1). High-field 1H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. Australian Journal of Chemistry.
  • High-Field H N.M.R. Study of the Four-Spin System of a Set of 2,3,4,5-Tetrasubstituted Pyrrolidines. (n.d.).
  • (2025, August 10). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.).
  • (2018, March 27). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers.

Sources

Safety Operating Guide

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the proper handling and disposal of complex organic building blocks like Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is not just a matter of regulatory compliance—it is a critical component of laboratory safety and environmental stewardship.

Because this compound is frequently utilized in drug development and synthetic chemistry, laboratories often encounter it in different chemical forms. Disposing of it requires a deep understanding of its physicochemical properties to prevent dangerous cross-reactions and ensure downstream destruction is handled correctly.

Here is the comprehensive, causality-driven operational guide for the safe handling and disposal of this pyrrolidine derivative.

Physicochemical Profiling & Causality in Waste Management

To design a self-validating disposal system, we must first understand the molecular behavior of the compound. Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate contains a secondary amine within its pyrrolidine ring, making it an organic base . If inadvertently mixed with concentrated acidic waste streams, it can undergo a rapid, exothermic neutralization reaction, potentially over-pressurizing sealed waste carboys.

Furthermore, this compound is commercially available and utilized in two primary forms: the free base and the hydrochloride (HCl) salt. This distinction dictates the entire disposal workflow.

  • The Free Base: Contains only carbon, hydrogen, nitrogen, and oxygen. It must be routed to the Non-Halogenated waste stream.

  • The HCl Salt: Introduces chloride ions into the waste matrix. When incinerated, halogenated compounds require specific, sustained high-temperature profiles to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, the HCl salt must be strictly segregated into the Halogenated organic waste stream.

Quantitative Data & Waste Categorization
Property / ParameterFree Base [1]Hydrochloride (HCl) Salt [2]
CAS Number 1384510-52-41384427-44-4
Molecular Weight 187.24 g/mol 223.70 g/mol
Molecular Formula C₉H₁₇NO₃C₉H₁₈ClNO₃
Target Waste Stream Non-Halogenated OrganicHalogenated Organic
Primary Hazard Flammable / IrritantIrritant / Corrosive
Storage Temperature Room Temperature2-8°C (Sealed, Dry)

Immediate Safety & Handling Protocols

Before initiating any disposal or cleanup procedures, ensure the following safety parameters are met. This compound is a known skin and eye irritant, and its vapors can cause respiratory distress.

  • Engineering Controls: All transfers and waste consolidation must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Wear splash-proof chemical goggles, a standard laboratory coat, and nitrile gloves (minimum 4 mil thickness). If handling large volumes of the free base (which has a higher vapor pressure), a half-mask respirator with organic vapor cartridges may be required.

Operational Disposal Workflow

The following step-by-step methodology ensures compliance with the guidelines for hazardous waste management [3].

Step 1: Form Verification Check the reagent bottle, inventory log, or Safety Data Sheet (SDS) to confirm whether the compound is the or the .

Step 2: Container Selection Select a high-density polyethylene (HDPE) or PTFE-lined amber glass container. Causality: Avoid unlined metal containers, as the amine and the chloride salts can cause pitting and corrosion over time, leading to structural failure of the container.

Step 3: Waste Routing & Segregation

  • For the Free Base: Pour the residual chemical and any compatible solvent rinses (e.g., ethanol, ethyl acetate) into the designated "Non-Halogenated Organic Waste" carboy.

  • For the HCl Salt: Pour the residual chemical and rinses into the designated "Halogenated Organic Waste" carboy.

Step 4: Labeling and Logging Affix a compliant RCRA hazardous waste label immediately upon adding the first drop of waste. Log the exact mass/volume added.

  • Validation: Ensure the container is kept in a designated Secondary Containment tray and does not exceed its maximum accumulation limit (typically 90 days for Large Quantity Generators).

Spill Response & Decontamination Methodology

In the event of a spill, a rapid, structured response prevents environmental release and personnel exposure.

Step 1: Isolation and Ventilation Evacuate personnel from the immediate area. Ensure the room's HVAC or fume hood is operating at maximum capacity to clear volatile organic vapors.

Step 2: Neutralization and Absorption For liquid spills, cover the area with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Causality:Do not use combustible materials like sawdust. Because the compound is an organic base, it can react exothermically with acidic impurities in organic materials, creating a fire hazard.

Step 3: Collection Using non-sparking tools (e.g., polypropylene dustpans), sweep the absorbed mixture into a heavy-duty hazardous waste bag or a compatible solid waste container. Seal and label as "Hazardous Spill Debris - Contains Pyrrolidine Derivative."

Step 4: Surface Decontamination & Validation Wash the spill surface with a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize residual basic amines, followed by a thorough deionized water rinse. Route all wash liquids to the aqueous hazardous waste stream.

  • Validation: Swab the cleaned surface with a damp pH indicator strip. The decontamination is complete only when the pH reads neutral (pH 6-7). If the pH is basic (>8), repeat the acidic wash.

Disposal Workflow Visualization

The following decision tree illustrates the logical routing for the disposal of this compound based on its specific chemical form.

DisposalWorkflow Start Methyl 3-(2-methoxyethyl) pyrrolidine-3-carboxylate Waste Generation CheckForm Determine Chemical Form Start->CheckForm FreeBase Free Base (CAS: 1384510-52-4) CheckForm->FreeBase No Chlorine HClSalt HCl Salt (CAS: 1384427-44-4) CheckForm->HClSalt Contains Chloride NonHalo Route to: Non-Halogenated Organic Waste Stream FreeBase->NonHalo Halo Route to: Halogenated Organic Waste Stream HClSalt->Halo Container Store in HDPE or Glass with Secondary Containment NonHalo->Container Halo->Container EHSPickup EHS Logging & Pickup Container->EHSPickup Incineration High-Temperature Incineration (RCRA-Licensed Facility) EHSPickup->Incineration

Workflow for disposal of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

References

  • Summary of the Resource Conservation and Recovery Act | US EPA Source: epa.gov URL:[Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.